2-Bromo-5-fluoro-4-methoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALQJBZQRNNIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: A Versatile Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of 2-Bromo-5-fluoro-4-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures, making it a valuable intermediate in the creation of novel therapeutic agents.
Core Characteristics and Physicochemical Properties
This compound, identified by CAS Number 1256816-36-0 , is a substituted pyridine ring.[1] The strategic placement of a bromine atom, a fluorine atom, and a methoxy group creates a molecule with distinct electronic properties and multiple reactive sites. These features are highly sought after in synthetic organic chemistry, particularly for library synthesis and lead optimization in drug discovery programs.
The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the efficient introduction of aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can modulate the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters for drug candidates.[2] The methoxy group at the 4-position influences the electron density of the pyridine ring, affecting its reactivity and potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256816-36-0 | Apollo Scientific[1] |
| Molecular Formula | C₆H₅BrFNO | Derived |
| Molecular Weight | 206.01 g/mol | Fluorochem[3] |
| MDL Number | MFCD18257621 | Apollo Scientific[1] |
| Purity | Typically ≥97% | Fluorochem[3] |
| LogP | 2.10 | Fluorochem[3] |
Synthesis Pathway and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for this compound are not extensively published, a plausible synthetic pathway can be proposed based on established transformations of pyridine derivatives. A common strategy involves the diazotization of an amino-pyridine precursor, followed by a Sandmeyer-type reaction for bromination.
A potential synthetic route could start from a suitable aminofluoromethoxypyridine. The synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine, involves the diazotization of 2-methoxy-5-aminopyridine to introduce the fluorine, followed by a separate bromination step.[4] Adapting this logic, a proposed pathway for the target compound is outlined below.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
Causality Behind Experimental Choices:
-
Diazotization and Fluorination (Balz-Schiemann Reaction): Starting with an appropriate amino-methoxypyridine, the formation of a diazonium salt using sodium nitrite and a non-nucleophilic acid like fluoroboric acid (HBF₄) is a standard procedure. The subsequent thermal decomposition of the diazonium tetrafluoroborate intermediate is a reliable method for introducing a fluorine atom onto an aromatic ring.
-
Sandmeyer Reaction: The conversion of the resulting amino group to a bromine atom is efficiently achieved via the Sandmeyer reaction.[5] This involves forming another diazonium salt, this time in the presence of hydrobromic acid (HBr), which is then treated with a copper(I) bromide (CuBr) catalyst to yield the final brominated product. This method is well-established for its high yields and tolerance of various functional groups.[5]
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs.[6] The specific combination of substituents on this compound makes it a valuable building block for targeting a range of biological systems.
The reactive bromine handle allows for its incorporation into larger molecules through palladium-catalyzed cross-coupling reactions. This is a fundamental strategy in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. For instance, similar 2-bromopyridine derivatives are used in Suzuki couplings to synthesize biaryl compounds, a common motif in pharmacologically active molecules.[7]
Conceptual Workflow in a Drug Discovery Campaign
Caption: Role of the title compound in a typical drug discovery pipeline.
This scaffold could be instrumental in developing inhibitors for various enzyme classes, such as kinases, or modulators for receptors like metabotropic glutamate receptors (mGluRs), where substituted pyridines are known to be effective.[2] For example, studies on related methoxypyridine derivatives have shown their utility in creating potent PI3K/mTOR dual inhibitors for cancer therapy.[8]
Experimental Protocol: Suzuki Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a key application for this compound.
Objective: To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (EtOAc)
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., 10 mL of a 4:1 dioxane:water solution). Purge the solution with nitrogen for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature. Add distilled water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent in vacuo.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluoro-4-methoxypyridine product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any halogenated organic compound, this compound and its relatives must be handled with appropriate care. Safety data for closely related compounds provide essential guidance.
-
Hazard Identification: Similar compounds are classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11] They may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10][12]
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11] Avoid contact with strong oxidizing agents and strong acids.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10] Do not let the product enter drains. All disposal must be in accordance with local, state, and federal regulations.
By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound as a strategic tool in the synthesis of novel and impactful chemical entities.
References
-
PubChem. 2-Bromo-5-methoxypyridine. [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Significance of 2-Bromo-5-fluoropyridine in Medicinal Chemistry. [Link]
Sources
- 1. 1256816-36-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
2-Bromo-5-fluoro-4-methoxypyridine synthesis route
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoro-4-methoxypyridine
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the specific arrangement of bromo, fluoro, and methoxy substituents on this target molecule offers a rich platform for further chemical modification through cross-coupling reactions and nucleophilic substitutions. Lacking a direct, published synthesis, this document outlines a robust and logical two-step synthetic route commencing from a readily accessible precursor. The proposed pathway is built upon well-established, analogous chemical transformations, ensuring a high degree of confidence in its practical application. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis.
Introduction and Retrosynthetic Analysis
The strategic importance of substituted pyridines in pharmaceutical development cannot be overstated. The unique electronic properties of the pyridine ring, combined with the diverse reactivity offered by its substituents, make it a privileged scaffold. This compound is an exemplary intermediate; the bromine at the 2-position is primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the fluoro and methoxy groups modulate the electronic character and metabolic stability of potential drug candidates.[1][2]
A logical retrosynthetic analysis of the target molecule suggests a pathway that leverages reliable and high-yielding transformations. The bromine atom at the 2-position is a prime candidate for introduction via a Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[3] This disconnection points to 2-Amino-5-fluoro-4-methoxypyridine as the immediate precursor. The methoxy group, in turn, can be readily installed through the methylation of a corresponding hydroxypyridine. This leads us to 2-Amino-5-fluoro-4-hydroxypyridine as a strategic and plausible starting material.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is designed as a two-step sequence that is both efficient and scalable. The pathway begins with the methylation of the 4-hydroxyl group of 2-Amino-5-fluoro-4-hydroxypyridine, followed by a Sandmeyer bromination to replace the 2-amino group with bromine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous substrates and may require optimization for this specific synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-5-fluoro-4-methoxypyridine
Causality: This step involves a standard Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide in an SN2 reaction to form the desired methyl ether. Sodium hydride is a strong, non-nucleophilic base suitable for this purpose, and DMF is an appropriate polar aprotic solvent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| 2-Amino-5-fluoro-4-hydroxypyridine | ≥97% | Commercially available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | N/A | Lab-prepared |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Brine | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Amino-5-fluoro-4-hydroxypyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Amino-5-fluoro-4-methoxypyridine.
Step 2: Synthesis of this compound
Causality: This transformation is a classic Sandmeyer reaction. The primary aromatic amine is first converted into a diazonium salt using sodium nitrite under acidic conditions (HBr).[4] The resulting diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium cation, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical abstracts a bromine atom from the copper(II) bromide complex, yielding the final aryl bromide and regenerating the copper(I) catalyst.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
|---|---|---|
| 2-Amino-5-fluoro-4-methoxypyridine | From Step 1 | N/A |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |
Protocol:
-
In a round-bottom flask, dissolve 2-Amino-5-fluoro-4-methoxypyridine (1.0 eq) in 48% aqueous hydrobromic acid (approx. 5-7 eq of HBr) and cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred pyridine solution, ensuring the internal temperature is maintained below 5 °C. Vigorous gas (N₂) evolution will be observed.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate, larger flask, prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. The rate of addition should be controlled to manage gas evolution and maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture by carefully adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford the final product, this compound.
Data Summary and Characterization
The following table summarizes the key quantitative aspects of the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield | Estimated Actual Yield |
| 1 | 2-Amino-5-fluoro-4-methoxypyridine | C₆H₇FN₂O | 142.13 | 100% | 75-85% |
| 2 | This compound | C₆H₅BrFNO | 206.01 | 100% | 60-75% |
Final product characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity.
References
- Poulsen, T. B., & Jørgensen, K. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 190-193.
- Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
PubMed Central. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]
- ChemRxiv. (2021). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes.
-
YouTube. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
2-Bromo-5-fluoro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative that holds significant promise as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine scaffold is a ubiquitous motif in a vast array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, with biological targets.
The strategic placement of bromo, fluoro, and methoxy substituents on the pyridine ring of this compound offers a rich platform for molecular elaboration. Each group bestows distinct electronic properties and provides a handle for a variety of chemical transformations. The bromine atom, for instance, is an excellent leaving group and a key participant in numerous palladium-catalyzed cross-coupling reactions. The fluorine atom can significantly modulate the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The methoxy group, an electron-donating substituent, can also influence the reactivity of the pyridine ring and provide a site for further functionalization. This unique combination of functional groups makes this compound a valuable building block for the construction of novel chemical entities with therapeutic potential.
Physicochemical Properties
While extensive, experimentally determined physical property data for this compound is not widely available in the public domain, the following table summarizes its key chemical identifiers and known properties. The lack of specific melting and boiling points in publicly available safety data sheets suggests that this compound may be a solid or liquid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 1256816-36-0 | [2] |
| Molecular Formula | C₆H₅BrFNO | [3] |
| Molecular Weight | 206.01 g/mol | [3] |
| Appearance | Solid or liquid | [1] |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | [1] |
| Purity | 98% | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and bromine substituents. A singlet corresponding to the methoxy group protons would be anticipated around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts of the ring carbons would be influenced by the electronegativity of the attached substituents.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-Br, C-F, C-O, and C=N stretching vibrations, as well as aromatic C-H bending.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Reactivity
While a specific, published synthetic route for this compound is not readily found, a plausible pathway can be proposed based on established transformations of substituted pyridines. A common strategy involves the diazotization of an appropriately substituted aminopyridine, followed by fluorination and subsequent bromination. For instance, a synthetic process for a related isomer, 2-methoxy-3-bromo-5-fluoropyridine, involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and then a final bromination step.[5]
The reactivity of this compound is dictated by its trifunctionalized pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents renders the ring susceptible to a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom at the 4-position, which is para to the ring nitrogen, makes this position particularly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on halo-substituted pyridines, the rate of displacement generally follows the order F > Cl > Br > I. This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[6] Consequently, nucleophilic attack is anticipated to preferentially occur at the 4-position, leading to the displacement of the fluoride ion.
Caption: Preferential Nucleophilic Aromatic Substitution at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[7] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for specific reaction partners.
Objective: To synthesize a 2-aryl-5-fluoro-4-methoxypyridine derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Apollo Scientific |
| Arylboronic Acid | ≥97% | Sigma-Aldrich |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water |
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (1.2 mmol, 1.2 eq).
-
Add potassium carbonate (2.0 mmol, 2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluoro-4-methoxypyridine.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Substituted pyridines are integral to the development of a wide range of therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of compounds targeting various diseases. For instance, related bromo-fluoropyridine derivatives are key intermediates in the synthesis of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are under investigation for the treatment of neurological conditions such as neuropathic pain and anxiety.[9] Furthermore, the ability to introduce diverse functionalities through cross-coupling and nucleophilic substitution reactions allows for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
This compound is classified as a toxic solid.[1] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1]
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive sites allows for selective and diverse chemical modifications, making it a valuable tool for the construction of complex molecular architectures. While detailed experimental data for this specific compound is still emerging, its structural similarity to well-studied analogs provides a strong foundation for its application in the synthesis of novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the utility of versatile intermediates like this compound is poised to expand, driving progress in the discovery and development of new medicines.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- BLD Pharmatech. (n.d.). Safety Data Sheet: this compound.
- Acmec. (n.d.). This compound.
- BLD Pharm. (n.d.). 1256816-36-0|this compound.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
- Fluoromart. (n.d.). 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- Apollo Scientific. (n.d.). This compound.
- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide.
- BenchChem. (2025). Comparative Guide to Novel Compounds Synthesized from 2-Bromo-5-methoxypyridine.
- Frontier Specialty Chemicals. (n.d.). 2-Bromo-5-fluoro-4-hydroxypyridine.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-5-methoxypyridine.
- MedchemExpress. (n.d.). 2-Bromo-5-fluoropyridine | Intermediate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PubChem. (n.d.). 2-Bromo-5-fluoropyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.
- BenchChem. (2025). In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine.
- Elahi, S., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine.
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An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methoxypyridine: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoro-4-methoxypyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents a unique combination of reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This document delves into its molecular structure, plausible synthetic routes, spectroscopic characterization, and potential reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1256816-36-0) possesses a pyridine core functionalized with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position. This arrangement of substituents dictates its chemical behavior and potential for further chemical modification.
The pyridine ring is an electron-deficient heterocycle, and the electron-withdrawing nature of the bromine and fluorine atoms further decreases the electron density of the ring. This electronic characteristic makes the molecule susceptible to nucleophilic attack. Conversely, the methoxy group is an electron-donating group, which can influence the regioselectivity of certain reactions. The bromine atom at the 2-position is a key functional handle for a variety of cross-coupling reactions, a cornerstone of modern drug discovery.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 2-Bromo-4-methoxypyridine[1] | 2-Bromo-5-fluoropyridine[2] |
| CAS Number | 1256816-36-0[3][4][5] | 89488-29-9[3] | 41404-58-4 |
| Molecular Formula | C₆H₅BrFNO[4] | C₆H₆BrNO | C₅H₃BrFN |
| Molecular Weight | 206.01 g/mol [6] | 188.02 g/mol [1] | 175.99 g/mol [2] |
| Appearance | Predicted: Solid or Liquid | Light-yellow to yellow to brown solid or liquid[7] | Pale yellow crystalline solid |
| Boiling Point | No data available | No data available | 80-83 °C/44 mmHg (lit.)[2] |
| Melting Point | No data available | No data available | 30-31 °C (lit.)[2] |
Note: Experimental data for this compound is limited. The data presented is based on available information from chemical suppliers and predictions based on related structures.
Synthesis of this compound
A potential precursor for this synthesis is 2-amino-5-fluoro-4-methoxypyridine. This starting material could be synthesized through a multi-step sequence, potentially starting from a commercially available dihalopyridine.
The proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the Sandmeyer reaction of aminopyridines and should be optimized for the specific substrate.[8][9]
Materials:
-
2-Amino-5-fluoro-4-methoxypyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoro-4-methoxypyridine in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the analysis of its structural analogues, such as 2-bromo-4-methoxypyridine and other substituted 2-bromopyridines.[3][10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 3- and 6-positions of the pyridine ring, and a singlet for the methoxy group protons.
-
H-6: This proton is expected to appear as a doublet due to coupling with the fluorine atom at the 5-position. Its chemical shift will be downfield due to the anisotropic effect of the adjacent nitrogen atom.
-
H-3: This proton will likely appear as a singlet or a narrow doublet (due to smaller long-range couplings).
-
-OCH₃: A sharp singlet for the three methoxy protons is expected in the upfield region (around 3.8-4.0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atoms attached to the electronegative bromine, fluorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.
-
C-2 (C-Br): This carbon will be significantly deshielded and will appear downfield.
-
C-4 (C-OCH₃): This carbon will also be downfield due to the attached oxygen atom.
-
C-5 (C-F): This carbon will show a large one-bond coupling constant with the fluorine atom (¹JCF).
-
Other ring carbons (C-3 and C-6) will also exhibit characteristic shifts and may show smaller C-F coupling constants.
Reactivity and Applications in Drug Discovery
This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond. The 2-position of the pyridine ring is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is highly valued in drug discovery for the construction of biaryl and heteroaryl scaffolds.[12][13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of this compound with primary or secondary amines, providing access to a diverse array of 2-aminopyridine derivatives.[4][14][15][16] These products are common substructures in many biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the bromo and fluoro substituents, makes the 2-position susceptible to nucleophilic aromatic substitution. Strong nucleophiles can displace the bromide, leading to the introduction of various functional groups. The methoxy group at the 4-position can also potentially be displaced under certain conditions, although the C-Br bond is generally more reactive in this context.[6][17]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data is not available for this compound, data from structurally related halogenated and methoxylated pyridines suggest that it should be treated as a potentially hazardous substance.[18][19][20][21]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a fume hood to avoid inhalation of vapors or dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is currently limited, its chemical behavior can be reliably predicted based on the extensive knowledge of related substituted pyridines. This guide provides a solid foundation for researchers to explore the potential of this compound in the synthesis of novel and complex molecules with potential therapeutic applications.
References
-
Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-Bromo-5-fluoro-4-methoxypyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel substituted pyridine, 2-Bromo-5-fluoro-4-methoxypyridine. As experimental data for this specific compound is not widely published, this document serves as a predictive and instructional resource for researchers, scientists, and professionals in drug development. The predicted spectral data herein is derived from a thorough analysis of substituent effects and comparison with structurally analogous compounds. Furthermore, this guide outlines a robust, field-proven methodology for the acquisition and interpretation of NMR data for this and similar heterocyclic systems.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The specific arrangement of bromo, fluoro, and methoxy groups on the pyridine scaffold in this compound makes it a highly versatile intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group modulates the electronic properties of the ring. Accurate structural elucidation via NMR is paramount for ensuring the integrity of synthetic pathways and the quality of the final products.
This guide is structured to provide not only the predicted NMR data but also the underlying scientific rationale for these predictions. It is designed to be a practical resource for both the synthesis and the analytical characterization of this compound.
Molecular Structure and Predicted NMR Spectra
The molecular structure of this compound is presented below with standard IUPAC numbering. Understanding the precise location of each substituent is critical for the interpretation of the NMR spectra.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methoxy group protons. The predicted chemical shifts (δ) and coupling constants (J) are based on the additive effects of the substituents. The bromine at C2 will have a deshielding effect on the adjacent H3 proton. The methoxy group at C4 will have a shielding, electron-donating effect. The fluorine at C5 will introduce characteristic H-F couplings.
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.6 - 7.8 | d | J(H3-F5) = ~2-3 Hz |
| H-6 | 8.2 - 8.4 | d | J(H6-F5) = ~4-5 Hz |
| -OCH₃ | 3.9 - 4.1 | s | - |
Rationale for Predictions:
-
H-6: This proton is ortho to the electronegative nitrogen atom and is expected to be the most downfield aromatic proton. The fluorine at C5 will result in a doublet with a typical ortho H-F coupling constant.
-
H-3: This proton is adjacent to the bromine atom and will also be downfield. The coupling to the fluorine at C5 will be a smaller meta coupling, resulting in a doublet.
-
-OCH₃: The methoxy protons will appear as a singlet in the typical range for an aryl methyl ether.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show six signals, five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. A key feature will be the presence of C-F couplings.
| Assignment | Predicted δ (ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~142 | J(C2-F5) = ~15-20 Hz |
| C-3 | ~115 | J(C3-F5) = ~4-6 Hz |
| C-4 | ~155 | J(C4-F5) = ~10-15 Hz |
| C-5 | ~158 | J(C5-F5) = ~240-260 Hz |
| C-6 | ~140 | J(C6-F5) = ~20-25 Hz |
| -OCH₃ | ~56 | - |
Rationale for Predictions:
-
C-5: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly downfield.
-
C-2, C-4, C-6: These carbons will show smaller two- and three-bond C-F couplings.
-
C-2: The carbon bearing the bromine atom will be shifted downfield.
-
C-4: The carbon attached to the oxygen of the methoxy group will be significantly deshielded.
Proposed Experimental Protocol for NMR Data Acquisition
To validate the predicted data and fully characterize this compound, a comprehensive suite of NMR experiments is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrumentation and Experiments
The following workflow is recommended for a thorough NMR analysis on a 400 MHz or higher field spectrometer.
Caption: A systematic workflow for the complete NMR characterization of novel compounds.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR: Determines the number of non-equivalent carbons and their electronic environment.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, though in this simple molecule, its utility might be limited.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This will definitively link the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule. For instance, correlations from the methoxy protons to C-4 would be expected.
In-depth Spectral Interpretation: A Self-Validating System
The trustworthiness of the structural assignment comes from the convergence of all NMR data. The proposed experimental workflow creates a self-validating system where the structure is confirmed by multiple, independent correlations.
Caption: Predicted long-range ¹H-¹³C correlations (HMBC) for structural confirmation.
Key Correlations for Structural Validation:
-
¹H-¹³C HSQC: Will show a direct correlation between the signal for H-3 and C-3, and H-6 and C-6.
-
¹H-¹³C HMBC:
-
The methoxy protons (-OCH₃) should show a strong correlation to C-4, confirming the position of the methoxy group.
-
The H-3 proton should show correlations to C-2, C-4, and C-5.
-
The H-6 proton should show correlations to C-2, C-4, and C-5.
-
By systematically acquiring and analyzing these 1D and 2D NMR datasets, a researcher can unambiguously confirm the structure of this compound.
Conclusion
This technical guide provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. While based on predictive analysis due to the scarcity of published experimental data, the principles and methodologies outlined are grounded in established spectroscopic theory and best practices. The detailed experimental workflow and the discussion of key correlations offer a clear path for researchers to obtain and interpret high-quality NMR data, ensuring the structural integrity of this valuable synthetic intermediate.
References
For the purpose of this predictive guide, references to general NMR principles and data for analogous compounds are implicitly drawn from established spectroscopic textbooks and databases. Should this compound be synthesized and its data published, this section would be populated with specific citations.
A Researcher's Guide to the Solubility of 2-Bromo-5-fluoro-4-methoxypyridine in Organic Solvents
Foreword: Navigating the Uncharted Waters of Solubility
In the landscape of drug discovery and synthetic chemistry, substituted pyridines are indispensable scaffolds. 2-Bromo-5-fluoro-4-methoxypyridine, with its unique arrangement of functional groups, presents itself as a valuable building block for novel chemical entities. However, a significant gap in the publicly available data for this compound is its solubility profile in common organic solvents. This guide is crafted to address this void, not by presenting pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine this critical parameter. As such, this document serves as both a predictive guide and a detailed experimental manual, ensuring that your experimental design is built on a solid understanding of the compound's behavior.
Deconstructing the Molecule: A Predictive Analysis of Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like"[1][2]. To predict the solubility of this compound, we must first dissect its molecular structure.
The molecule possesses a pyridine ring, which is polar. The presence of a bromine atom, a fluorine atom, and a methoxy group further contributes to its polarity. The electron-withdrawing nature of the halogen atoms (bromo and fluoro) and the electron-donating methoxy group influence the electron distribution within the pyridine ring, affecting its interactions with solvent molecules[3].
Based on this structure, we can predict its solubility in various classes of organic solvents. It is crucial to understand that the following table represents a qualitative prediction. Experimental verification is essential for any practical application.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. Hydrogen bonding potential with the pyridine nitrogen could also enhance solubility. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of this compound suggests limited solubility in non-polar solvents. However, some interaction with the aromatic ring of toluene or the ether oxygen may allow for slight solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds, including halogenated pyridines. |
The Cornerstone of Application: Experimental Determination of Solubility
Given the absence of published quantitative data, an empirical approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound, ensuring accuracy and reproducibility. This method is a self-validating system, as the establishment of equilibrium is a key procedural step.
The Isothermal Equilibrium Method: A Step-by-Step Protocol
This method is designed to determine the saturation solubility of a solid compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled water bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vial and place it in a shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a 25°C water bath). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution has reached a steady state[2].
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC. A pre-established calibration curve of the compound in the same solvent is necessary for accurate quantification.
-
Calculation of Solubility: Calculate the concentration of the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: A generalized workflow for the experimental determination of solubility.
The "Why" Behind the "How": Causality in Experimental Design
-
Why excess solute? The presence of undissolved solid is the only visual confirmation that the solution is saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results[2].
-
Why agitation and equilibration time? To overcome kinetic barriers to dissolution and ensure that the system reaches thermodynamic equilibrium. A 24-48 hour period is a standard practice for many organic compounds[2].
-
Why filtration? To ensure that the analyzed sample contains only the dissolved solute and not any suspended solid particles, which would lead to an overestimation of solubility.
Interplay of Forces: Solvent Properties and Solubility
The solubility of this compound is a result of the interplay between its own physicochemical properties and those of the solvent. The following diagram illustrates this relationship.
Caption: Relationship between solute/solvent properties and solubility.
A high degree of similarity in the intermolecular forces of the solute and solvent will lead to higher solubility. For this compound, solvents capable of strong dipole-dipole interactions are predicted to be most effective.
Practical Implications for the Researcher
Understanding the solubility of this compound is not merely an academic exercise. It has direct and significant impacts on:
-
Reaction Chemistry: Choosing an appropriate solvent that dissolves both the starting materials and reagents is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility data is essential for developing effective crystallization procedures. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization.
-
Chromatography: Knowledge of solubility helps in selecting the mobile phase for chromatographic purification techniques like column chromatography and preparative HPLC.
-
Formulation Development: For applications in medicinal chemistry, understanding solubility in various pharmaceutically acceptable solvents is a critical first step in formulation design.
Conclusion: A Path Forward
While a definitive, quantitative solubility profile for this compound in organic solvents is not yet present in the scientific literature, this guide provides a robust framework for researchers to bridge this knowledge gap. By combining a predictive understanding based on molecular structure with a detailed, reliable experimental protocol, scientists and drug development professionals can confidently and accurately determine the solubility of this compound, paving the way for its effective use in their research endeavors.
References
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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A Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-methoxypyridine
Introduction
2-Bromo-5-fluoro-4-methoxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its utility as a versatile building block in the synthesis of complex, biologically active molecules underscores the critical need for a thorough understanding of its chemical stability and optimal storage conditions.[1][2] The presence of bromo, fluoro, and methoxy substituents on the pyridine ring creates a unique electronic and steric environment that dictates its reactivity and susceptibility to degradation.[3] This guide provides a comprehensive overview of the stability profile of this compound, drawing upon data from structurally related compounds to establish best practices for its handling and storage. Furthermore, a detailed protocol for conducting a formal stability study is presented to enable researchers to generate specific data for this compound.
Chemical Stability Profile
While specific, quantitative stability studies on this compound are not extensively available in public literature, the chemical nature of its functional groups allows for an expert assessment of its likely stability profile. Substituted pyridines, while generally stable, can be susceptible to degradation under certain conditions.[4] The primary factors influencing the stability of this compound are expected to be moisture, light, and temperature.
Potential Degradation Pathways
Based on the chemistry of related halogenated and methoxylated pyridines, several potential degradation pathways can be anticipated for this compound.[5] These pathways can compromise the purity and integrity of the material over time.
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the C-Br bond, a common degradation route for bromo-pyridines. This reaction would result in the formation of the corresponding 2-hydroxy-5-fluoro-4-methoxypyridine, altering the chemical identity and reactivity of the material.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-halogen bonds. This process can generate radical species, leading to a cascade of reactions and the formation of various impurities.
-
Oxidation: While the pyridine ring is relatively electron-deficient, the methoxy group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents.[5]
Recommended Storage and Handling Conditions
To ensure the long-term integrity and purity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on best practices for substituted pyridines and related halogenated aromatic compounds.[6][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[3][5] | To minimize the rate of potential degradation reactions and reduce volatility. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | To prevent exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation. |
| Container | Keep in a tightly sealed, opaque container.[8][9] | To protect from moisture and light, preventing hydrolysis and photodegradation. |
| Light Exposure | Protect from light.[5] | To prevent photodegradation, which can be initiated by UV and visible light. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[5][10] | To prevent vigorous and potentially hazardous reactions that could degrade the compound. |
Protocol for a Comprehensive Stability Study
Given the limited publicly available stability data, performing an in-house stability study is a crucial step for any research or development program utilizing this compound. The following protocol outlines a robust methodology for assessing its stability under various conditions.
Experimental Design
The study should be designed to evaluate the impact of temperature, humidity, and light on the compound.
-
Conditions:
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
Photostability: As per ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near-UV lamp).
-
Refrigerated: 5°C ± 3°C
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
Photostability: An initial and a final time point after exposure.
-
Analytical Methodology
A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[11]
-
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation and Analysis Workflow
Data Evaluation
The collected data should be analyzed to determine the rate of degradation and identify any trends.
-
Purity: The purity of the sample at each time point should be determined by area normalization of the chromatogram.
-
Degradation Products: Any new peaks in the chromatogram should be quantified and, if significant, identified using techniques such as LC-MS.
-
Shelf-Life Determination: The data from the long-term and accelerated studies can be used to establish a re-test date or shelf-life for the compound under defined storage conditions.
Conclusion
While this compound is expected to be a relatively stable compound under controlled conditions, its susceptibility to hydrolysis, photodegradation, and oxidation necessitates careful handling and storage. By adhering to the recommendations outlined in this guide and, where necessary, conducting a formal stability study, researchers and drug development professionals can ensure the integrity of this valuable synthetic intermediate, thereby safeguarding the quality and reproducibility of their scientific endeavors.
References
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
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Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2006). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Journal of the American Chemical Society, 128(45), 14254–14255. Available from: [Link]
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PubChem. 2-Bromo-5-methoxypyridine. Available from: [Link]
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Zhang, P., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 59(40), 17564-17570. Available from: [Link]
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available from: [Link]
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Navigating the Synthetic Landscape of 2-Bromo-5-fluoro-4-methoxypyridine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the intricate tapestry of medicinal chemistry and drug discovery, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. The precise functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-Bromo-5-fluoro-4-methoxypyridine (CAS No. 1256816-36-0) emerges as a highly valuable, albeit sparsely documented, building block.[1] Its unique arrangement of a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group presents a versatile platform for the synthesis of complex molecular architectures.[2][3] This guide offers a comprehensive technical overview of its material safety, a plausible synthetic pathway, and its potential applications, empowering researchers to strategically incorporate this synthon into their research and development pipelines.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1256816-36-0 | [1] |
| Molecular Formula | C₆H₅BrFNO | [2] |
| Molecular Weight | 206.01 g/mol | [2] |
| MDL Number | MFCD18257621 | [1] |
| SMILES Code | COC1=CC(Br)=NC=C1F | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups on the pyridine ring influences its acidity, basicity, and overall reactivity, making it a versatile intermediate for a variety of chemical transformations.
Section 2: Material Safety Data Sheet (MSDS) Profile and Hazard Assessment
Hazard Analysis Based on Analogous Compounds:
Data from related bromo-fluoro and bromo-methoxy pyridines consistently indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Section 3: Safe Handling, Storage, and Disposal
Adherence to rigorous safety protocols is non-negotiable when working with potentially hazardous chemical intermediates.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn and inspected before each use.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are essential to prevent skin exposure.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood. If exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator is required.
Handling and Storage:
-
Ventilation: Work should exclusively be performed in a well-ventilated area, preferably a chemical fume hood.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and acid chlorides.
-
Storage Conditions: Keep containers tightly sealed and store in a cool, dry place, ideally refrigerated between 2-8°C under an inert atmosphere.[2]
Spill and Disposal Procedures:
-
Spill Cleanup: In case of a spill, use an inert absorbent material like sand or vermiculite. Collect the material in a sealed container for disposal as hazardous waste.
-
Disposal: Dispose of the compound and any contaminated materials through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Section 4: A Plausible Synthetic Route
Given the absence of a directly published synthesis for this compound, a plausible multi-step pathway can be proposed based on well-established transformations of pyridine derivatives. A logical approach would involve a Sandmeyer-type reaction on a suitable amino-pyridine precursor. A similar strategy is documented for the synthesis of 2-bromo-5-fluoropyridine from 2-amino-5-fluoropyridine.[4]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Adaptable):
This protocol is adapted from established procedures for analogous Sandmeyer reactions and should be optimized for this specific substrate.[4][7]
Materials and Reagents:
-
2-Amino-5-fluoro-4-methoxypyridine (Starting Material)
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for chromatography)
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, cool a solution of 48% hydrobromic acid to 0-5 °C using an ice-salt bath.
-
Slowly add 2-Amino-5-fluoro-4-methoxypyridine to the cold acid with continuous stirring.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt intermediate. The release of nitrogen gas may be observed.
-
Stir the resulting mixture for an additional hour at 0-5 °C.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution or suspension of Copper(I) Bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution is expected.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the excess acid.
-
Extract the aqueous mixture multiple times with a suitable organic solvent such as ether or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Section 5: Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily centered around the reactivity of the 2-bromo substituent. This position is highly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, making it an invaluable tool for introducing molecular diversity.[8]
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.[6]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a cornerstone of modern medicinal chemistry.
-
Sonogashira Coupling: C-C bond formation with terminal alkynes, providing access to acetylenic scaffolds.[3]
-
Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.[3]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
The fluorine atom at the 5-position and the methoxy group at the 4-position also play crucial roles. The fluorine can enhance metabolic stability and binding affinity of the final molecule, while the methoxy group can influence solubility and electronic properties.[3]
Caption: Application of this compound in generating diverse molecular libraries.
This strategic functionalization allows for the rapid generation of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs targeting a wide range of diseases. The pyridine core itself is a well-established pharmacophore, and the ability to decorate it in a controlled manner is of paramount importance.[9]
Conclusion
This compound represents a potent, though underutilized, building block for advanced chemical synthesis. While a dedicated and comprehensive safety and reactivity profile is still emerging in the literature, a robust operational framework can be established through careful analysis of its structural analogs. By understanding its inferred hazards, adopting stringent safety protocols, and leveraging its reactivity in modern cross-coupling methodologies, researchers can effectively unlock the potential of this versatile intermediate to accelerate the discovery and development of next-generation therapeutics.
References
-
Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. (2015). Organic Letters. Retrieved January 19, 2026, from [Link]
-
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
2-bromo-4-methoxypyridine (C6H6BrNO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Technical Guide to Sourcing and Utilizing 2-Bromo-5-fluoro-4-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-5-fluoro-4-methoxypyridine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, substituted pyridines are foundational scaffolds found in numerous top-selling pharmaceuticals and functional materials.[1][2] The strategic placement of functional groups on the pyridine ring dictates the molecule's steric and electronic properties, profoundly influencing its biological activity and reactivity. This compound is a highly functionalized building block of significant interest. The presence of a bromine atom provides a versatile handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group modulates the electronic character of the ring.[3] This guide offers a comprehensive overview of the commercial landscape for this valuable intermediate, alongside technical insights into its synthesis, quality control, and application.
Part 1: Commercial Availability and Supplier Evaluation
Procuring high-quality starting materials is the bedrock of successful research and development. For a specialized reagent like this compound, identifying reliable suppliers is a critical first step. The primary commercial source identified for this compound is Apollo Scientific, which lists it under CAS Number 1256816-36-0.
Commercial Supplier Overview
| Supplier | Compound Name | CAS Number | Available Quantities | Stated Lead Time |
| Apollo Scientific | This compound | 1256816-36-0 | 100mg, 250mg, 1g, 5g, 25g | 1-3 weeks |
Table 1: Summary of commercial availability for this compound.[4]
When evaluating suppliers for critical building blocks, several factors beyond simple availability must be considered:
-
Purity and Documentation: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should provide detailed information on the purity (typically determined by HPLC or GC) and identity (confirmed by ¹H NMR, ¹³C NMR, and MS) of the compound.
-
Scalability: For drug development professionals, the ability of a supplier to provide larger, multi-kilogram quantities is crucial for later stages of a project. While initial offerings may be in milligram or gram scales, it is prudent to inquire about their custom synthesis and scale-up capabilities.
-
Regulatory Compliance and Support: Reputable suppliers will provide Safety Data Sheets (SDS) and adhere to global shipping regulations for hazardous materials.[5][6]
Part 2: Synthetic Pathways and Mechanistic Considerations
While direct, published synthesis routes for this compound are not abundant in readily available literature, a plausible synthetic pathway can be proposed based on established transformations of substituted pyridines.[7][8][9] A common strategy involves the functionalization of a pre-existing, substituted pyridine ring.
A likely approach would start from a suitable aminopyridine precursor, leveraging a Sandmeyer-type reaction for the introduction of the bromine atom. This is a well-established and reliable method for converting aromatic amines into bromides via a diazonium salt intermediate.[7]
Figure 1: A proposed two-step synthesis of this compound.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the amino group to a diazonium salt is performed in a strong acidic medium (HBr) at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate. Sodium nitrite is the standard diazotizing agent.
-
Sandmeyer Reaction: Copper(I) bromide (CuBr) is the classical and highly effective catalyst for converting the diazonium salt to the corresponding aryl bromide. The copper catalyst facilitates the displacement of dinitrogen gas and the introduction of the bromide nucleophile.
Part 3: Applications in Research & Development - The Suzuki-Miyaura Coupling
The primary utility of this compound in a research context is as a versatile building block for constructing more complex molecules.[10][11] The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of boronic acids or esters, enabling the synthesis of diverse biaryl and heteroaryl structures.[3]
These structures are often key components of pharmacologically active molecules, including kinase inhibitors and receptor antagonists.[3][11][13]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Workflow:
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate and SPhos ligand. Add this catalyst system to the Schlenk flask.
-
Solvent Addition & Degassing: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Aqueous Work-up: Once complete, cool the reaction to room temperature. Dilute with deionized water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Part 4: Quality Control, Handling, and Storage
Quality Control: As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of incoming reagents.
-
¹H NMR: This is the primary tool to confirm the structure and check for proton-containing impurities. The spectrum should match the expected chemical shifts and coupling constants for the substituted pyridine ring.
-
HPLC/GC-MS: These methods provide a quantitative measure of purity and confirm the molecular weight of the compound. For purity analysis, a result of >97% is generally acceptable for most R&D applications.
Safe Handling and Storage: Halogenated pyridines, like their parent compound, should be handled with care in a well-ventilated area or a chemical fume hood.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[15]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[5] It should be stored away from strong oxidizing agents and incompatible materials.[14]
-
Disposal: Dispose of chemical waste according to local environmental and safety regulations. Never pour pyridine derivatives down the drain.[15]
References
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University of Iowa. Hazard Assessment: Pyridine. [Link]
-
Autech Industry Co.,Limited. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]
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Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Significance of 2-Bromo-5-fluoropyridine in Medicinal Chemistry. [Link]
-
PubMed. Route to Highly Substituted Pyridines. [Link]
-
MOLBASE. 2-Bromo-5-fluoropyridine price & availability. [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
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Tsealine Pharmatech. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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NIH National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines. [Link]
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MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
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Denmark Group, University of Illinois Urbana-Champaign. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
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An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-5-fluoro-4-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-5-fluoro-4-methoxypyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this polysubstituted intermediate is critical for the synthesis of novel therapeutic agents. This document delves into the electronic and steric factors governing the reactivity of the C2-bromine atom, offering field-proven insights into its behavior in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a self-validating system for laboratory application.
Introduction: Understanding the Reactivity Landscape
This compound is a versatile synthetic intermediate whose utility is defined by the nuanced reactivity of its substituents. The pyridine ring, being inherently electron-deficient, presents a unique electronic environment. The reactivity of the bromine atom at the C2 position is modulated by a delicate interplay of inductive and resonance effects from the adjacent nitrogen atom and the substituents at the C4 and C5 positions.
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions. The substituents on the ring further refine this reactivity profile:
-
4-Methoxy Group (-OCH₃): This group is a strong electron-donating group through resonance (+R effect) and a moderately electron-withdrawing group through induction (-I effect). Its position para to the C2-bromine allows for significant resonance donation, increasing the electron density at the C2 position.
-
5-Fluoro Group (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction (-I effect). It also possesses a weak electron-donating resonance effect (+R effect).
-
2-Bromo Group (-Br): Bromine is an electronegative atom and thus electron-withdrawing through induction (-I effect). It also has a weak deactivating resonance effect (+R effect).
The cumulative effect of these substituents makes the C2-bromine atom a versatile handle for a variety of synthetic transformations. The electron-donating methoxy group can enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluoro group can influence the overall electron density of the ring, affecting its susceptibility to nucleophilic attack.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-5-fluoro-4-methoxypyridines
The 2-arylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific introduction of a fluorine atom at the 5-position and a methoxy group at the 4-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-5-fluoro-4-methoxypyridine serves as a key building block for the synthesis of these valuable 2-aryl-5-fluoro-4-methoxypyridine derivatives through the versatile Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive guide to the Suzuki coupling of this compound, offering detailed protocols, mechanistic insights, and optimization strategies.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate "ate" complex, which increases the nucleophilicity of the organic group.[4][5] This activated species then transfers its organic moiety to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
dot graph Suzuki_Mechanism { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative\nAddition"]; "Ar-Pd(II)L2-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)L2-R" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive\nElimination"]; "Ar-R" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Product"]; "R-B(OH)2" [shape=plaintext]; "Base" [shape=plaintext];
"Pd(0)L2" -> "Oxidative_Addition" [label="2-Bromo-5-fluoro-\n4-methoxypyridine"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-Br"; "Ar-Pd(II)L2-Br" -> "Transmetalation"; "R-B(OH)2" -> "Transmetalation" [label="Base"]; "Transmetalation" -> "Ar-Pd(II)L2-R"; "Ar-Pd(II)L2-R" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Ar-R"; "Reductive_Elimination" -> "Pd(0)L2" [style=dashed, label="Catalyst\nRegeneration"]; } caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Challenges with 2-Bromopyridine Substrates
The Suzuki coupling of 2-halopyridines can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive complexes.[7] This "2-pyridyl problem" can result in lower yields and sluggish reaction rates.[8] The electronic nature of the pyridine ring, being electron-deficient, can also influence the rates of oxidative addition and transmetalation.[7][9] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial to overcome these challenges.
Experimental Protocols
The following protocols are provided as starting points for the Suzuki coupling of this compound. Optimization may be necessary for specific boronic acids and desired scales.
Protocol 1: General Screening Conditions with Pd(dppf)Cl₂
This protocol utilizes a commonly employed and robust catalyst system suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[10][11]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[11][12]
Protocol 2: Highly Active Catalyst System for Challenging Couplings
For less reactive boronic acids or sterically hindered substrates, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Inert gas (Argon)
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and water in a 10:1 ratio via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Protocol 1 | Protocol 2 | Rationale for Variation |
| Palladium Source | Pd(dppf)Cl₂ | Pd(OAc)₂ | Pd(OAc)₂ is a common precursor for generating the active Pd(0) species in situ.[4] |
| Ligand | dppf (in pre-catalyst) | SPhos | SPhos is a bulky, electron-rich ligand that can enhance catalyst activity and stability, particularly for challenging substrates.[11] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that can be more effective in promoting transmetalation, especially with less reactive boronic acids.[2][14] |
| Solvent System | 1,4-Dioxane/Water (4:1) | Toluene/Water (10:1) | The choice of solvent can influence the solubility of reagents and the overall reaction rate.[6][15] |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be required for less reactive coupling partners. |
Experimental Workflow Visualization
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid (up to 2.0 equivalents), increasing the catalyst loading, or switching to a more active catalyst system as described in Protocol 2. Ensure that the solvents are thoroughly degassed, as oxygen can deactivate the catalyst.[7]
-
Protodeboronation: The premature cleavage of the carbon-boron bond of the boronic acid is a common side reaction.[5] This can be minimized by using a less aqueous solvent system, a milder base (such as KF), or by switching to a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[4][14]
-
Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature. However, be mindful that prolonged heating can lead to degradation of the product or catalyst.[10]
-
Reaction Monitoring: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. For more quantitative analysis, GC-MS or LC-MS can be employed.[16][17] Real-time monitoring techniques can also provide valuable kinetic data for mechanistic studies.[18][19]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 2-aryl-5-fluoro-4-methoxypyridines. By understanding the reaction mechanism and the potential challenges associated with this substrate class, and by carefully selecting and optimizing the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]
-
ARODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. (2019). [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
SUZUKI REACTION MONITORING. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). [Link]
-
NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014). [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023). [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). [Link]
-
ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). [Link]
-
PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. azom.com [azom.com]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. vapourtec.com [vapourtec.com]
The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-5-fluoro-4-methoxypyridine
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous blockbuster drugs is a testament to its favorable physicochemical properties and versatile biological activities. Within this privileged class of heterocycles, 2-Bromo-5-fluoro-4-methoxypyridine emerges as a particularly strategic building block. The orthogonal reactivity of its substituents—the C2-bromine atom poised for palladium-catalyzed cross-coupling, the electron-withdrawing fluorine at C5 influencing pKa and metabolic stability, and the methoxy group at C4 modulating electronic properties—offers a powerful toolkit for medicinal chemists.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. As a senior application scientist, my focus extends beyond mere procedural recitation. This document is crafted to provide a deep understanding of the underlying principles, the rationale behind the choice of reagents and conditions, and a set of robust, field-proven protocols for the successful synthesis of diverse molecular architectures.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of the possible in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The general catalytic cycle, a unifying theme across the reactions discussed herein, typically proceeds through three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[2][3]
The oxidative addition of the aryl bromide to a Pd(0) species is often the rate-determining step. The electron-deficient nature of the pyridine ring, further accentuated by the C5-fluoro substituent, renders the C2-bromine bond of our target molecule highly susceptible to this initial activation.[4]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely utilized cross-coupling reaction in pharmaceutical synthesis.[5][6] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[6]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) catalyst. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (or its boronate ester derivative) to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust, air-stable precatalyst effective for a wide range of substrates. |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient for boronic acid activation. |
| Solvent | 1,4-Dioxane/H₂O | A common solvent system that aids in dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for efficient catalyst turnover without promoting degradation. |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines, a common motif in pharmaceuticals.[3][8] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[9]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the aryl bromide to Pd(0). The resulting palladium(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the degassed toluene, followed by this compound and the amine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion (typically 6-18 hours), cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling, particularly with heteroaryl halides. |
| Base | NaOtBu | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | A common non-polar solvent for this transformation. |
| Temperature | 100 °C | Ensures efficient reaction rates for a range of amine coupling partners. |
Sonogashira Coupling: Synthesis of Alkynylpyridines
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[11] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[11]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation. The copper cycle facilitates the formation of a copper(I) acetylide from the terminal alkyne and a base. This copper acetylide is the active species that undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination then yields the alkynylpyridine and regenerates the Pd(0) catalyst.[11]
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | The classic and reliable dual-catalyst system for Sonogashira couplings. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | THF | A common aprotic solvent that dissolves the reactants well. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organostannanes as the coupling partner for organic halides.[12][13] While the toxicity of tin reagents is a concern, the reaction's tolerance for a wide array of functional groups makes it a valuable synthetic tool.[4][14]
Mechanistic Rationale
The Stille reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15] The transmetalation step involves the transfer of the organic group from the organostannane to the palladium(II) center. This step can sometimes be slow and may be accelerated by the addition of a copper(I) co-catalyst or by using a more polar, coordinating solvent.
Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous Toluene (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion (typically 6-24 hours), cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[4]
-
Wash with brine, dry the organic layer, and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) source for Stille couplings. |
| Solvent | Toluene | A non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Elevated temperature is often required to drive the reaction to completion. |
| Work-up | Aqueous KF wash | Essential for the removal of toxic tin byproducts.[4] |
Heck Reaction: Alkenylation of the Pyridine Core
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond formation between an aryl halide and an alkene.[16][17] It provides a powerful method for the synthesis of substituted alkenes.
Mechanistic Rationale
The Heck reaction begins with the oxidative addition of the aryl bromide to Pd(0). The resulting arylpalladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination step forms the product alkene and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from this species.[16]
Experimental Protocol: Heck Reaction
This protocol outlines the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Acetonitrile (degassed)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion (typically 12-24 hours), cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Et₃N | A standard organic base to regenerate the Pd(0) catalyst. |
| Solvent | Acetonitrile | A polar aprotic solvent that works well for this transformation. |
| Temperature | 100 °C | Sufficient to promote the reaction with a variety of alkenes. |
Conclusion: A Versatile Scaffold for Innovation
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this strategic building block. By understanding the principles that govern these transformations, one can rationally design and execute synthetic strategies to accelerate the discovery of the next generation of therapeutics and advanced materials.
References
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Stille Coupling - Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- McDaniel, K. F., & Rwebembera, K. B. (2018). Cross-Coupling Reactions. In Organic Chemistry II. IntechOpen.
- Buchwald, S. L., & Hartwig, J. F. (2008). Accounts of Research on Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461–1463.
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Stille reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
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Heck Reaction. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 19, 2026, from [Link]
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021, February 10). Retrieved January 19, 2026, from [Link]
-
Heck reaction of various aryl bromides and styrene using complex Pd5 a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Heck coupling reaction of aryl bromides with styrene. | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Strategic deployment of 2-Bromo-5-fluoro-4-methoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold holds a position of immense significance, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its derivatives are foundational to the development of novel therapeutic agents across a spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions.[3][4] Within this important class of heterocycles, 2-Bromo-5-fluoro-4-methoxypyridine has emerged as a particularly valuable and versatile building block.
The strategic arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the pyridine core provides a unique combination of reactivity and physicochemical properties that medicinal chemists can exploit for the synthesis of complex, biologically active molecules.[5] The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom at the 5-position and the methoxy group at the 4-position, on the other hand, are crucial for modulating the electronic properties of the pyridine ring and influencing the pharmacokinetic profile of the resulting drug candidates. The incorporation of fluorine, in particular, is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7]
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols for its use in key synthetic transformations but also a deeper understanding of the rationale behind its application in the pursuit of innovative therapeutics.
Core Applications in the Synthesis of Kinase Inhibitors
A prominent application of this compound is in the synthesis of protein kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases.[8][9] The pyridine core is a common feature in molecules designed to bind to the ATP-binding site of kinases. The substituents on the this compound scaffold allow for the precise tuning of the molecule's properties to achieve high potency and selectivity.
The general strategy involves using the bromine atom as a point of diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, or amino groups, which can form key interactions with the kinase active site. The fluorine and methoxy groups contribute to the overall physicochemical profile of the molecule, influencing its solubility, membrane permeability, and metabolic stability.[10][11]
Below is a representative synthetic workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: Synthetic workflow for a kinase inhibitor.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the two most common and powerful transformations involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established procedures for structurally similar 2-bromopyridine derivatives and may require optimization for specific substrates and scales.[12][13][14][15]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a C-C bond at the 2-position of the pyridine ring.[12][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction is typically run at a concentration of 0.1 to 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-5-fluoro-4-methoxypyridine product.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a classic, reliable catalyst. Pd(dppf)Cl₂ often provides better results for heteroaromatic substrates due to the ligand's properties. |
| Base | K₂CO₃ | K₃PO₄ | The choice of base is crucial for activating the boronic acid. K₃PO₄ is a stronger base and can be more effective for less reactive substrates.[14] |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | The solvent system must be able to dissolve both the organic and inorganic reagents. Dioxane is a common choice, while toluene can be used for higher temperatures. |
| Temperature | 85 °C | 100 °C | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound to form a C-N bond.[13][17][18]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1.5-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4–2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, stir the palladium precursor and the phosphine ligand in the anhydrous solvent for 10-15 minutes at room temperature. This step allows for the formation of the active Pd(0) catalyst.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the base, this compound, and the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-fluoro-4-methoxypyridin-2-amine.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / BINAP | The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often highly effective.[17] |
| Base | NaOtBu | Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Cs₂CO₃ is a milder base that can be used for sensitive substrates. |
| Solvent | Toluene | Dioxane | Both are common aprotic solvents for this reaction. Toluene allows for higher reaction temperatures. |
| Temperature | 90 °C | 110 °C | The required temperature will depend on the reactivity of the amine and the aryl halide. |
Catalytic Cycle for Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[19]
The Influence of Fluorine and Methoxy Substituents
The fluorine and methoxy groups on the this compound scaffold are not merely passive spectators in the synthetic transformations. They play a crucial role in modulating the physicochemical properties of the resulting molecules, which is a key consideration in drug design.[5]
-
Fluorine: The high electronegativity of the fluorine atom has a profound electron-withdrawing effect on the pyridine ring. This can:
-
Increase Acidity/Decrease Basicity: The electron-withdrawing nature of fluorine lowers the basicity of the pyridine nitrogen, which can be advantageous in preventing off-target interactions.[5]
-
Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[6]
-
Modulate Lipophilicity: The effect of fluorine on lipophilicity (logP) can be complex, but it often leads to an increase, which can improve membrane permeability.[11]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[7]
-
-
Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It can also:
-
Act as a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can form hydrogen bonds with amino acid residues in the target protein.
-
Influence Conformation: The size and rotational properties of the methoxy group can influence the overall conformation of the molecule, which can be critical for binding to the target.
-
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique substitution pattern provides a platform for the synthesis of a diverse range of complex molecules, particularly in the realm of kinase inhibitors. By understanding the reactivity of the bromine atom in cross-coupling reactions and the profound influence of the fluorine and methoxy groups on the physicochemical properties of the resulting compounds, researchers can strategically employ this scaffold to design and develop the next generation of targeted therapeutics. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative medicines that can address unmet medical needs.
References
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- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. 2023-07-25.
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- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. Accessed January 18, 2026.
- The Power of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. 2025-10-16.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem. Accessed January 18, 2026.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. 2023-04-13.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023-04-13.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem. Accessed January 18, 2026.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Houston. Accessed January 18, 2026.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. 2023-01-27.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Benchchem. Accessed January 18, 2026.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem. Accessed January 18, 2026.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. 2025-04-03.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Accessed January 18, 2026.
- Buchwald–Hartwig amination. Wikipedia. Accessed January 18, 2026.
- ABSTRACT BACKGROUND OBJECTIVE SYNTHESIS MAP DISCUSSION RESULTS FUTURE DIRECTIONS Theresa Nguyen1, Dr. Alexander Statsyuk1 , Benj. University of Houston. Accessed January 18, 2026.
- Buchwald-Hartwig Amin
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Accessed January 18, 2026.
- Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters. 2017-06-15.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-5-fluoro-4-methoxypyridine
Introduction
Substituted pyridines are fundamental scaffolds in modern medicinal chemistry and materials science, prized for their ability to engage in critical intermolecular interactions within biological systems and contribute to desirable physicochemical properties.[1] 2-Bromo-5-fluoro-4-methoxypyridine is a highly versatile and functionalized building block, offering multiple reaction sites for the strategic construction of complex heterocyclic systems. The presence of a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 4-position allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on detailed protocols for key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
The strategic placement of the bromo and fluoro substituents allows for selective functionalization. The carbon-bromine bond is a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4] Concurrently, the fluorine atom, activated by the electron-withdrawing nature of the pyridine ring, is a prime site for nucleophilic aromatic substitution (SNAr), offering a pathway to introduce a variety of nucleophiles.[5][6][7] The methoxy group, an electron-donating substituent, can also influence the reactivity and regioselectivity of these transformations.[8]
This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Chemical Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the differential reactivity of its substituents. The bromine atom at the 2-position is readily susceptible to oxidative addition to a low-valent palladium catalyst, initiating a range of cross-coupling catalytic cycles.[4][9] In contrast, the fluorine atom at the 5-position is a relatively poor leaving group in such reactions. However, in nucleophilic aromatic substitution, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex, rendering it a superior leaving group compared to bromide under these conditions.[5]
This dichotomy in reactivity allows for a high degree of synthetic control, enabling the selective functionalization of either the 2-position via cross-coupling or the 4-position (if a fluoro group were present there) via SNAr. While the fluorine is at the 5-position in the title compound, the general principles of reactivity for halogenated pyridines still apply and inform synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and the bromo-substituent at the 2-position of this compound serves as an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Synthesis of Arylated Pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[11][12][13]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10]
Experimental Protocol: Synthesis of 2-(4-methylphenyl)-5-fluoro-4-methoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methylphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 90 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 85 | 80-90 |
| 4-Acetylphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 75-85 |
Sonogashira Coupling: Synthesis of Alkynylated Pyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.[16][17]
Reaction Principle: The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, and subsequent reductive elimination. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[14]
Experimental Protocol: Synthesis of 2-(phenylethynyl)-5-fluoro-4-methoxypyridine
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et3N, and phenylacetylene via syringe.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.[18]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH4Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualization of Sonogashira Coupling Workflow
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- 12. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging 2-Bromo-5-fluoro-4-methoxypyridine for Advanced API Synthesis
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, present in a vast array of Active Pharmaceutical Ingredients (APIs). Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for interacting with biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
2-Bromo-5-fluoro-4-methoxypyridine has emerged as a particularly valuable intermediate in the synthesis of complex pharmaceutical agents.[2] Its structure offers a trifecta of synthetic handles:
-
A Reactive Bromine Atom (C2): The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3]
-
A Modulating Fluorine Atom (C5): The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.
-
An Electron-Donating Methoxy Group (C4): The methoxy group influences the electronic landscape of the pyridine ring, impacting the reactivity of the other positions and potentially serving as a key interaction point with a biological target or a precursor for a hydroxyl group.[2]
This guide provides an in-depth exploration of this compound, detailing its properties, safety considerations, and robust protocols for its application in two of the most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Compound Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.
Table 1: Physicochemical Properties of this compound
| Identifier | Value |
|---|---|
| CAS Number | 1207667-10-4[4] |
| Molecular Formula | C₆H₅BrFNO[4] |
| Molecular Weight | 206.01 g/mol [4] |
| Appearance | White to off-white solid (typical) |
| Storage | Store at 2-8°C under dry conditions[5] |
Safety & Handling
This compound and related halogenated pyridines are classified as hazardous substances.[2][6] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7] Always consult the latest Safety Data Sheet (SDS) before use.[8][9]
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
|---|---|
| Hazard Statements | H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[6][7] H319: Causes serious eye irritation.[6][7] H335: May cause respiratory irritation.[6][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods have revolutionized API synthesis by providing reliable and functional-group-tolerant ways to construct complex molecular architectures.[10]
Workflow Overview: From Intermediate to API Precursor
The following diagram illustrates a generalized workflow where this compound is transformed into a more complex, late-stage intermediate via a cross-coupling reaction. This process is central to building the core of many modern APIs.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other targeted therapies.[11][12][13] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][14]
Mechanistic Rationale
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol
This protocol describes a representative Suzuki coupling with 4-cyanophenylboronic acid.
Table 3: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount | Purpose |
|---|---|---|---|---|---|
| This compound | 206.01 | 1.0 | 1.0 | 206 mg | Starting Material |
| 4-Cyanophenylboronic Acid | 146.94 | 1.2 | 1.2 | 176 mg | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 | 345 mg | Base |
| 1,4-Dioxane | - | - | - | 4 mL | Solvent |
| Water | - | - | - | 1 mL | Co-solvent |
Procedure:
-
Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (206 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask against a positive flow of inert gas. Add the degassed solvents (4 mL 1,4-Dioxane, 1 mL Water) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, a functional group prevalent in a wide range of APIs.[3][15][16] The reaction couples an aryl halide with a primary or secondary amine, using a palladium catalyst, a specialized phosphine ligand, and a strong base.[15][17][18] The choice of ligand is critical and often requires optimization based on the specific substrates.[18]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle involving:
-
Oxidative Addition: Insertion of Pd(0) into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the base removes a proton to form a palladium-amido complex.[16]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[15][16]
Step-by-Step Experimental Protocol
This protocol details a representative amination with morpholine.
Table 4: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Equiv. | Moles (mmol) | Amount | Purpose |
|---|---|---|---|---|---|
| This compound | 206.01 | 1.0 | 1.0 | 206 mg | Starting Material |
| Morpholine | 87.12 | 1.3 | 1.3 | 113 µL | Amine Source |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18 mg | Catalyst Precursor |
| XPhos | 476.65 | 0.08 | 0.08 | 38 mg | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 | 144 mg | Base |
| Toluene | - | - | - | 5 mL | Solvent |
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol) to a dry, sealable reaction tube equipped with a stir bar.
-
Reagent Addition: Add this compound (206 mg, 1.0 mmol) to the tube.
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by morpholine (113 µL, 1.3 mmol).
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in an oil bath. Stir for 8-16 hours.
-
Monitoring: After cooling, check for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the N-arylated product.
Conclusion
This compound is a highly versatile and powerful intermediate for the synthesis of complex APIs. Its well-defined reactivity at the C2-bromo position allows for predictable and efficient incorporation into lead compounds via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this building block in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.
References
-
Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
-
Sunway Pharm Ltd. 5-BROMO-4-FLUORO-2-METHOXYPYRIDINE. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]
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- 2. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]
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- 4. 5-BROMO-4-FLUORO-2-METHOXYPYRIDINE - CAS:1207667-10-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-fluoro-4-methoxypyridine via Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine ring is therefore a critical task for researchers in drug discovery and development. 2-Bromo-5-fluoro-4-methoxypyridine is a highly versatile building block, offering multiple avenues for chemical modification. This guide provides an in-depth exploration of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, a powerful method for forging carbon-heteroatom bonds. We will delve into the mechanistic underpinnings that govern its reactivity and provide field-proven protocols for its successful deployment in synthesis.
Mechanistic Deep Dive: Reactivity and Regioselectivity
The capacity of this compound to undergo SNAr reactions is governed by the interplay of the pyridine nitrogen and its substituents. Understanding these electronic effects is paramount to predicting and controlling reaction outcomes.
The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed via a direct displacement (SN2) or a cationic intermediate (SN1). Instead, it follows a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the ring, temporarily breaking the aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2] Aromaticity is restored in the second, typically rapid, step through the expulsion of a leaving group.
Directing Effects on the Pyridine Ring
The regioselectivity of SNAr reactions on pyridines is dominated by the electron-withdrawing nature of the ring nitrogen. Nucleophilic attack is overwhelmingly favored at the positions ortho (C2, C6) and para (C4) to the nitrogen. [3][4][5]This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible if the attack occurs at the meta (C3, C5) positions. [6] In this compound:
-
C2 Position (Bromo): This is an ortho position, highly activated towards nucleophilic attack by the adjacent nitrogen. Bromide is a competent leaving group in this activated system.
-
C5 Position (Fluoro): This is a meta position. It is not activated by the ring nitrogen and is therefore unreactive towards the standard SNAr addition-elimination mechanism.
-
4-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent slightly deactivates the ring towards nucleophilic attack.
-
5-Fluoro Group: As an electron-withdrawing group (EWG) through induction, the fluorine atom provides a modest activating effect on the entire ring system.
Core Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure consumption of the starting material.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Amination with Secondary Amines (e.g., Morpholine)
The introduction of amine functionalities is one of the most common transformations in medicinal chemistry. This protocol describes a typical procedure using morpholine as the nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Morpholine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the substrate).
-
Add morpholine (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Causality Note: Heating is required to overcome the activation energy of the reaction. DMSO is an excellent solvent as its polar aprotic nature stabilizes the charged Meisenheimer intermediate, accelerating the reaction. [7] 5. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and pour it slowly into a beaker containing cold water (approx. 10x the volume of the DMSO used).
-
Extract the aqueous mixture with a suitable organic solvent, such as Ethyl Acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual water and DMSO.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(5-fluoro-4-methoxypyridin-2-yl)morpholine.
-
Protocol 2: O-Arylation with Alcohols (e.g., Sodium Methoxide)
This protocol details the synthesis of the corresponding ether. The use of a strong base is necessary to deprotonate the alcohol, forming the more potent alkoxide nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.5 - 2.0 eq) or Sodium Hydride (NaH) and the desired alcohol.
-
Anhydrous solvent such as Tetrahydrofuran (THF) or 1,4-Dioxane.
-
Equipment as listed in Protocol 1.
-
-
Step-by-Step Procedure (using NaH):
-
Caution: NaH is highly reactive and flammable. Handle with extreme care under inert conditions.
-
To a flame-dried flask under an inert atmosphere, add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.5 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the alkoxide mixture.
-
Heat the reaction to reflux (approx. 66 °C for THF) and monitor its progress.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup and purification as described in steps 7-10 of Protocol 1.
-
Protocol 3: S-Arylation with Thiols (e.g., Thiophenol)
Thiols are exceptionally potent nucleophiles in SNAr reactions and often react under milder conditions than their alcohol or amine counterparts. [8]
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Equipment as listed in Protocol 1.
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Cesium Carbonate (1.5 eq) in anhydrous DMF. Causality Note: Cesium Carbonate is often more effective than other bases in S-arylation reactions due to the higher solubility of the cesium thiolate intermediate.
-
Add thiophenol (1.1 eq) to the stirring suspension.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (often complete within 1-6 hours).
-
Perform an aqueous workup and purification as described in steps 6-10 of Protocol 1.
-
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the SNAr functionalization of this compound. Yields are representative and will vary based on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent(s) | Temperature (°C) | Typical Yield Range |
| Amines | Morpholine | K₂CO₃, DIPEA | DMSO, DMF, NMP | 80 - 120 | 70 - 95% |
| Alcohols | Methanol | NaH, NaOMe | THF, Dioxane, MeOH | 60 - 100 | 60 - 85% |
| Phenols | Phenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 110 | 75 - 90% |
| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 60 | 80 - 98% |
Conclusion
This compound is a valuable and predictable substrate for nucleophilic aromatic substitution. The reaction proceeds with high regioselectivity at the C2 position, driven by the powerful activating effect of the pyridine nitrogen. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently generate a diverse library of substituted pyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for the application of this key building block in the synthesis of novel molecules for drug discovery and materials science.
References
-
O'Keefe, J. R., Wu, W., & Gronert, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
-
At which position(s) does nucleophilic aromatic substitution occur in pyridine? (n.d.). Study.com. [Link]
-
Nucleophilic substitution of pyridines. (2022). Chemistry Online. [Link]
-
Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(27), 6590-6605. [Link]
-
Nucleophilic aromatic substitution. (n.d.). chemeurope.com. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). ACS Green Chemistry Institute. [Link]
-
Miller, A. K., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8591–8603. [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]
Sources
- 1. Nucleophilic_aromatic_substitution [chemeurope.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. chemistry-online.com [chemistry-online.com]
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- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-methoxypyridine with Organoboron Reagents
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted functionalization of this heterocycle allows for the fine-tuning of molecular properties, influencing everything from target affinity and selectivity to pharmacokinetic profiles. 2-Bromo-5-fluoro-4-methoxypyridine is a particularly valuable building block, offering multiple points for diversification. The bromine atom at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The fluorine and methoxy substituents on the pyridine ring can modulate the electronic properties of the molecule and provide additional vectors for interaction with biological targets.
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling of this compound with a range of organoboron reagents. We will delve into the mechanistic underpinnings of this powerful transformation, offer a robust and adaptable experimental protocol, and discuss key considerations for achieving high-yielding and clean reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl and related structures.[1] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyridine ring and the choice of palladium ligand.[4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The base plays a crucial role in forming a more nucleophilic boronate species, which facilitates this exchange.[5][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids or their esters. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Organoboron reagent (e.g., arylboronic acid or arylboronic acid pinacol ester) (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1–5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2–10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the organoboron reagent, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Addition: Add the palladium catalyst and, if required, the ligand to the reaction vessel.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).[8]
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with inert gas. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted-5-fluoro-4-methoxypyridine.
Key Parameters and Optimization
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following table summarizes recommended starting conditions and potential optimization strategies for the coupling of this compound.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ is often a robust choice for heteroaromatic couplings. For more challenging substrates, using a Pd(0) source like Pd₂(dba)₃ with a specialized ligand can be more effective.[10] |
| Ligand | (If using Pd₂(dba)₃) SPhos or XPhos (1:2 Pd:Ligand ratio) | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, particularly with electron-rich or sterically hindered substrates.[9] |
| Base | K₂CO₃ (2.5 equiv) or K₃PO₄ (2.5 equiv) | The choice of base is critical for activating the boronic acid. K₃PO₄ is a stronger base and can be effective when weaker bases fail. The base should be finely powdered and anhydrous.[9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The presence of water often accelerates the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[1] |
| Temperature | 90-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or starting materials. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents and the reaction mixture.[9]- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Try a different solvent system (e.g., DMF). |
| Homocoupling of the Organoboron Reagent | - Presence of oxygen, leading to oxidation of Pd(0) to Pd(II)- High catalyst loading | - Rigorously exclude oxygen from the reaction.[9]- Reduce the catalyst loading.- Use a slight excess of the organoboron reagent (1.1-1.2 equiv). |
| Protodeborylation of the Organoboron Reagent | - Presence of water and/or prolonged reaction times at high temperatures | - Use a more stable boronic acid derivative, such as a pinacol ester.[1]- Minimize reaction time and temperature.- Use anhydrous conditions if possible, though this may require different bases and solvents. |
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
Unlocking the Synthetic Potential of 2-Bromo-5-fluoro-4-methoxypyridine: A Guide to Strategic Functionalization
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, substituted pyridines represent a cornerstone of molecular design. Among these, 2-Bromo-5-fluoro-4-methoxypyridine stands out as a highly versatile and strategically important building block. Its unique arrangement of a reactive bromine atom, a modulating fluorine atom, and an electron-donating methoxy group on the pyridine core offers a rich platform for a diverse array of chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key functionalization strategies for this valuable scaffold, complete with detailed protocols and mechanistic insights to empower rational synthesis design.
The inherent reactivity of the pyridine ring is influenced by the interplay of its substituents. The bromine atom at the 2-position serves as a prime handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The fluorine atom at the 5-position, a common bioisostere in drug design, modulates the electronic properties of the ring and can enhance metabolic stability and binding affinity of the final compounds. The methoxy group at the 4-position, an electron-donating group, not only influences the reactivity of the pyridine ring but also presents an opportunity for functionalization at the adjacent C3 position through directed ortho-metalation.
This document will explore the primary avenues for the functionalization of this compound, focusing on palladium-catalyzed cross-coupling reactions at the C2-position and a directed metalation strategy for C3-functionalization. Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and guidance on substrate scope and potential challenges.
Functionalization at the C2-Position: Harnessing the Power of Palladium Catalysis
The carbon-bromine bond at the 2-position of this compound is the most accessible site for functionalization via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This reaction is particularly well-suited for the arylation and heteroarylation of the 2-position of our target molecule.
The choice of a palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich and sterically hindered substrates like this compound, a catalyst system with high activity and stability is required. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective.[2] The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[3] A mixed solvent system, such as 1,4-dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1), degassed |
| Temperature | 90-100 °C |
| Time | 4-12 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The reaction is initiated by the oxidative addition of the active Pd(0) catalyst into the C-Br bond of this compound. The resulting Pd(II) complex then undergoes transmetalation with the activated boronic acid. Finally, reductive elimination from the diorganopalladium(II) intermediate yields the desired 2-aryl-5-fluoro-4-methoxypyridine product and regenerates the Pd(0) catalyst.[4]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the pyridine ring, a common structural motif in pharmaceuticals.
The success of the Buchwald-Hartwig amination on 2-bromopyridines often depends on the use of specialized phosphine ligands that promote the reductive elimination step and prevent catalyst deactivation.[5][6] Bulky, electron-rich ligands such as XPhos or SPhos are frequently employed. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent unwanted side reactions.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene, anhydrous and degassed |
| Temperature | 100-110 °C |
| Time | 12-24 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene, followed by this compound and the amine.
-
Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The catalytic cycle begins with the oxidative addition of the Pd(0) complex to the C-Br bond. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido intermediate. The final step is a reductive elimination that forms the C-N bond and regenerates the active catalyst.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a direct route to 2-alkynylpyridines, which are versatile intermediates for further transformations. This copper- and palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.[5]
The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.5 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) |
| Base/Solvent | Triethylamine, degassed |
| Temperature | Room Temperature to 60 °C |
| Time | 4-16 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction at the appropriate temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7] This reaction can be used to introduce vinyl groups at the 2-position of this compound.
The choice of palladium source, ligand, and base is crucial for a successful Heck reaction. For electron-deficient pyridines, phosphine-free catalyst systems or those with bulky, electron-rich phosphine ligands can be effective. A variety of bases can be used, with organic bases like triethylamine or inorganic bases such as potassium carbonate being common choices. A polar aprotic solvent like DMF or NMP is typically used.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Alkene (1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | P(o-tolyl)₃ (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF, anhydrous and degassed |
| Temperature | 120-140 °C |
| Time | 12-24 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
Combine this compound, the alkene, potassium carbonate, Pd(OAc)₂, and P(o-tolyl)₃ in a pressure tube.
-
Add anhydrous, degassed DMF.
-
Seal the tube and heat to the specified temperature.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ether.
-
Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Functionalization at the C3-Position: A Directed ortho-Metalation Approach
While the C2-position is readily functionalized via cross-coupling reactions, the C3-position offers an alternative site for substitution. The methoxy group at the 4-position can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C3-proton by a strong organolithium base.[6] This strategy provides a powerful method for introducing a variety of electrophiles at the C3-position.
Directed ortho-metalation (DoM) relies on the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for deprotonation at the proximal ortho-position.[8] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium are typically used at low temperatures to ensure regioselectivity and prevent side reactions. Anhydrous THF is the solvent of choice as it effectively solvates the organolithium species.
Caption: Workflow for the directed ortho-metalation of this compound.
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Electrophile (1.2 equiv) |
| Base | n-Butyllithium (1.1 equiv in hexanes) |
| Solvent | THF, anhydrous |
| Temperature | -78 °C |
| Time | 1-2 h for lithiation, then quench |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., DMF for formylation, I₂ for iodination) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion: A Gateway to Novel Chemical Space
This compound is a powerful and versatile building block that provides access to a wide range of functionalized pyridine derivatives. By leveraging the well-established reactivity of the C2-bromo position in palladium-catalyzed cross-coupling reactions and the strategic use of the C4-methoxy group to direct metalation to the C3-position, chemists can readily explore a vast chemical space. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the rational design and efficient synthesis of novel molecules for applications in drug discovery, agrochemicals, and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(51), 7186-7189. [Link]
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(19), 4059-4090. [Link]
-
Vasylenko, O. V., et al. (2018). Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones With Aldehydes. Frontiers in Chemistry, 6, 568. [Link]
-
Vantourout, J. C., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 10(15), 8473-8483. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. [Link]
-
Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
-
Kelly, B. G., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(11), 3650-3651. [Link]
-
van der Boom, T., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 259-272. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-513. [Link]
-
Zhdankin, V. V., & Nemykin, V. N. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[9][10]pyridine-1,3-diones. Russian Journal of Organic Chemistry, 52(11), 1668-1671. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
El-Shafiy, O. A., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
-
Shields, J. D., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2847-2857. [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Myers Research Group, Harvard University. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Nishiwaki, N., et al. (2001). Synthesis of 2,3-Difunctionalized 4-Nitropyrroles. The Journal of Organic Chemistry, 66(22), 7535-7538. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Olofsson, B. (2015). Palladium(II)-Catalyzed Heck Reactions. Diva-Portal.org. [Link]
-
Glotz, G., et al. (2019). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 24(15), 2723. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Application of 2-Bromo-5-fluoro-4-methoxypyridine in the Synthesis of Novel Agrochemicals
Introduction: The Versatility of Fluorinated Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in the realm of agrochemical discovery, forming the core of numerous successful herbicides, fungicides, and insecticides. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions make it an ideal starting point for the design of novel crop protection agents. The strategic introduction of fluorine atoms and other functional groups onto the pyridine core can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, can lead to enhanced potency, selectivity, and an improved toxicological profile.
2-Bromo-5-fluoro-4-methoxypyridine is a highly functionalized and versatile building block for the synthesis of next-generation agrochemicals. The presence of a bromine atom at the 2-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl moieties. The fluoro and methoxy substituents at the 5- and 4-positions, respectively, are crucial for modulating the electronic landscape of the pyridine ring and can play a significant role in the molecule's interaction with its biological target. This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, complete with detailed experimental protocols and an exploration of the underlying scientific principles.
Part 1: Synthesis of the Key Intermediate: this compound
A reliable and scalable synthesis of the this compound intermediate is paramount for its successful application in agrochemical development. The following multi-step protocol is a representative pathway for the preparation of this key building block.
Experimental Protocol: Synthesis of this compound
Step 1: Methoxylation of 2-Chloro-4-nitropyridine
-
To a solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-methoxy-4-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-methoxy-4-nitropyridine (1.0 eq) in ethanol.
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) in water.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-2-methoxypyridine.
Step 3: Fluorination via Sandmeyer-type Reaction
-
To a solution of 4-amino-2-methoxypyridine (1.0 eq) in 48% tetrafluoroboric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
The resulting diazonium salt is then gently heated to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to give 5-fluoro-4-methoxypyridine.
Step 4: Bromination
-
Dissolve 5-fluoro-4-methoxypyridine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic workflow for the preparation of the key intermediate.
Part 2: Application in the Synthesis of a Novel Pyridinyl-Thiazole Carboxamide Fungicide
The this compound intermediate is an excellent precursor for the synthesis of novel fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The following protocol outlines the synthesis of a hypothetical, yet plausible, pyridinyl-thiazole carboxamide fungicide.
Rationale for the Target Molecule
Pyridinyl-thiazole carboxamides are a well-established class of SDHI fungicides. The pyridine ring often serves as a key recognition element for the target enzyme, while the thiazole-carboxamide moiety is crucial for binding and inhibitory activity. The fluorine and methoxy substituents on the pyridine ring can enhance the molecule's fungicidal potency and spectrum of activity.
Experimental Protocol: Synthesis of a Hypothetical Fungicide
Step 1: Suzuki-Miyaura Coupling
-
To a degassed mixture of 1,4-dioxane and water (4:1), add this compound (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 5-fluoro-4-methoxy-2-(thiazol-2-yl)pyridine.
Step 2: Hydrolysis of the Thiazole Moiety (Conceptual)
In a real synthetic sequence, a pre-functionalized thiazole with a protected carboxylic acid would be used. For the purpose of this guide, we will represent this as a conceptual hydrolysis.
Step 3: Amide Coupling
-
To a solution of the thiazole-carboxylic acid intermediate (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve 2,6-dichloroaniline (1.05 eq) and triethylamine (1.5 eq) in DCM.
-
Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to afford the final fungicidal product.
| Reaction Step | Key Reagents | Typical Conditions | Yield (%) |
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | 90 °C, 12 h | 75-85 |
| Amide Coupling | Oxalyl chloride, Et₃N | 0 °C to RT, 4 h | 80-90 |
digraph "Fungicide Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];"this compound" [shape=Mdiamond, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thiazole Boronic Ester" [fillcolor="#FFFFFF"]; "Suzuki Coupling" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Pyridinyl-Thiazole Intermediate" [fillcolor="#FFFFFF"]; "Amide Coupling" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final Fungicide" [shape=Mdiamond, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,6-Dichloroaniline" [fillcolor="#FFFFFF"];
"this compound" -> "Suzuki Coupling"; "Thiazole Boronic Ester" -> "Suzuki Coupling"; "Suzuki Coupling" -> "Pyridinyl-Thiazole Intermediate"; "Pyridinyl-Thiazole Intermediate" -> "Amide Coupling"; "2,6-Dichloroaniline" -> "Amide Coupling"; "Amide Coupling" -> "Final Fungicide"; }
Caption: Synthesis of a hypothetical fungicide from the key intermediate.
Part 3: Proposed Mode of Action and Biological Significance
The hypothetical pyridinyl-thiazole carboxamide fungicide is designed to act as a Succinate Dehydrogenase Inhibitor (SDHI).
Mechanism of Action: Inhibition of Fungal Respiration
-
Target Enzyme: Succinate Dehydrogenase (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain of fungi.
-
Inhibition: The fungicide molecule binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.
-
Disruption of Energy Production: This binding event blocks the oxidation of succinate to fumarate, thereby inhibiting the entire electron transport chain and halting ATP production.
-
Fungal Cell Death: The deprivation of cellular energy leads to the cessation of fungal growth and ultimately, cell death.
Caption: Proposed mechanism of action for the hypothetical fungicide.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern allows for the strategic construction of complex molecules with potentially enhanced biological activity. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this building block in the development of next-generation crop protection solutions. The ability to leverage modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, with this intermediate opens up new avenues for the discovery of potent and selective agrochemicals.
References
- General Utility of Pyridine Scaffolds in Agrochemicals: A review on the development of novel pyridine-based agrochemicals can provide context on the importance of this heterocyclic core. (Source: ResearchGate, Development of novel pyridine-based agrochemicals: A review)
- Synthesis of Halogenated Pyridines: Patents describing the synthesis of related bromo-fluoro-methoxy-pyridines offer insights into viable synthetic routes. (Source: Google Patents, CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine)
- Cross-Coupling Reactions of Bromopyridines: Chemical supplier technical data sheets and application notes often provide examples of cross-coupling reactions for similar building blocks. (Source: Sigma-Aldrich, 2-Bromo-5-fluoropyridine)
- SDHI Fungicides: Literature reviews on the mode of action of SDHI fungicides can provide the biological rationale for designing new molecules in this class. (Source: PubMed Central, Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds...)
- General Synthetic Methodologies: Application notes for similar building blocks in agrochemical synthesis can offer analogous protocols and workflows. (Source: BenchChem, Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine)
Troubleshooting & Optimization
improving yield in 2-Bromo-5-fluoro-4-methoxypyridine synthesis
An In-depth Technical Guide to Improving Yield in 2-Bromo-5-fluoro-4-methoxypyridine Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of this compound. This valuable halogenated pyridine derivative is a key building block in the development of novel pharmaceutical and agrochemical compounds. Its synthesis, however, can present challenges, including low yields and the formation of impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying chemical principles and troubleshooting strategies to empower you to optimize your experimental outcomes.
This document outlines a robust, two-step synthetic pathway and addresses common issues encountered in the laboratory. Our focus is on providing practical, field-tested insights to ensure you can achieve high-yield, high-purity synthesis of the target compound.
Proposed Synthetic Pathway: An Overview
The recommended pathway to this compound proceeds via a key intermediate, 2-Bromo-5-fluoro-4-hydroxypyridine[1]. This strategy is designed to ensure regiochemical control and provide a reliable route to the final product. The synthesis is broken down into two primary stages:
-
Sandmeyer Reaction: Conversion of a suitable 2-amino-5-fluoro-4-hydroxypyridine precursor to the 2-bromo intermediate. This classic reaction is a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt.[2][3]
-
Williamson Ether Synthesis: Methylation of the 4-hydroxy group on the intermediate to yield the final this compound product.
Below is a diagram illustrating the overall workflow.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, structured in a question-and-answer format.
Section 1: Synthesis of 2-Bromo-5-fluoro-4-hydroxypyridine (Intermediate)
Question 1: My Sandmeyer reaction for the synthesis of the 2-bromo intermediate is resulting in a low yield. What are the most critical parameters to control?
Answer: Low yields in Sandmeyer reactions are a common challenge. The stability of the intermediate diazonium salt is paramount.[4] This reaction is a classic example of a radical-nucleophilic aromatic substitution.[2] Control over the following parameters is critical for success:
-
Temperature: The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically between 0-5 °C. Exceeding this range can lead to premature decomposition of the diazonium salt, resulting in phenolic byproducts and a significant reduction in yield.
-
Rate of Addition: The sodium nitrite solution must be added slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed, preventing side reactions and controlling the exothermic nature of the reaction.
-
Acid Concentration: A sufficient excess of acid (e.g., HBr) is necessary to fully protonate the starting amine and to maintain a low pH, which stabilizes the diazonium salt.
-
Catalyst Purity: The copper(I) bromide catalyst should be pure and free from copper(II) contaminants, which can interfere with the radical process.
Question 2: I am observing significant formation of a dark, tar-like substance in my reaction flask. What is the cause and how can it be prevented?
Answer: The formation of tarry byproducts is almost always due to the decomposition of the diazonium salt and subsequent polymerization reactions. The primary cause is a loss of temperature control. As mentioned above, maintaining a temperature of 0-5 °C is crucial.[4] Ensure your ice/salt bath is well-maintained throughout the addition of sodium nitrite and for at least 30-60 minutes afterward to ensure complete diazotization before the addition of the copper catalyst.
Question 3: Are there alternatives to CuBr for the bromination step?
Answer: While CuBr is the classic and most reliable catalyst for the Sandmeyer bromination, other methods have been developed. For instance, some protocols utilize tert-butyl nitrite in the presence of a bromine source. However, for consistency and reproducibility, the traditional CuBr/HBr system is highly recommended for this type of transformation.[5]
Section 2: Methylation of 2-Bromo-5-fluoro-4-hydroxypyridine (Final Step)
Question 1: What are the standard conditions for methylating the 4-hydroxy group to a methoxy group?
Answer: This transformation is a Williamson ether synthesis. The general approach involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. Key components of this reaction are:
-
Base: A strong enough base is needed to deprotonate the hydroxypyridine. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Methylating Agent: Common agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Solvent: An anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone is typically used.
Question 2: My methylation reaction is incomplete, and I recover a significant amount of starting material. How can I improve the conversion rate?
Answer: Incomplete conversion is a frequent issue. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for incomplete methylation reaction.
-
Choice of Base: The acidity of the 4-hydroxypyridine is a key factor. If a weaker base like K₂CO₃ is insufficient, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can significantly improve deprotonation and thus the reaction rate.
-
Anhydrous Conditions: Any moisture will quench the base (especially NaH) and can hydrolyze the methylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.[6]
-
Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the methylating agent can help drive the reaction to completion.
-
Temperature: While some methylations proceed at room temperature, gentle heating (e.g., 50-60 °C) can often increase the reaction rate without promoting side reactions.
Question 3: I am concerned about potential N-methylation of the pyridine ring. How can I ensure selective O-methylation?
Answer: This is a valid concern, as 4-hydroxypyridines exist in tautomeric equilibrium with 4-pyridones. N-alkylation is a known side reaction. To favor O-methylation:
-
Using potassium or cesium carbonate as the base in a solvent like DMF often favors O-alkylation.
-
The combination of NaH as a base followed by the addition of the methylating agent generally provides good selectivity for O-methylation. The resulting sodium salt of the hydroxypyridine is less prone to N-alkylation.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and adapted from standard procedures for analogous transformations. Optimization for specific equipment and reagent lots is recommended.
Protocol 1: Synthesis of 2-Bromo-5-fluoro-4-hydroxypyridine
| Reagent/Material | Grade | Molar Eq. |
| 2-Amino-5-fluoro-4-hydroxypyridine | ≥97% | 1.0 |
| Hydrobromic Acid (48% aq.) | ACS Reagent | ~5.0 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | 1.1 |
| Copper(I) Bromide (CuBr) | ≥98% | 1.2 |
| Deionized Water | - | - |
| Dichloromethane (DCM) | ACS Grade | - |
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-5-fluoro-4-hydroxypyridine (1.0 eq).
-
Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add 48% hydrobromic acid (5.0 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until all solids dissolve.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in a minimal amount of 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Quench the reaction by pouring it into ice water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
| Reagent/Material | Grade | Molar Eq. |
| 2-Bromo-5-fluoro-4-hydroxypyridine | ≥97% | 1.0 |
| Sodium Hydride (60% in mineral oil) | - | 1.2 |
| Methyl Iodide (CH₃I) | ≥99% | 1.2 |
| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous | - |
| Saturated NH₄Cl (aq.) | - | - |
| Ethyl Acetate | ACS Grade | - |
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Bromo-5-fluoro-4-hydroxypyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from PMC. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]
Sources
- 1. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Reactions of 2-Bromo-5-fluoro-4-methoxypyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of substituted 5-fluoro-4-methoxypyridines. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying reaction mechanisms to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Suzuki coupling of this compound?
A1: While the desired 2-aryl-5-fluoro-4-methoxypyridine is the target, several side products can arise from competing reaction pathways. The most prevalent are:
-
Protodebromination (Hydrodehalogenation): Formation of 5-fluoro-4-methoxypyridine, where the bromine atom is replaced by a hydrogen atom. This is a significant side reaction for electron-rich pyridines, and the presence of the 4-methoxy group on your substrate increases its likelihood.
-
Homocoupling of the Boronic Acid: The boronic acid reagent can couple with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst that is inefficiently reduced to the active Pd(0) species.[1]
-
Homocoupling of the Aryl Halide: 2,2'-bis(5-fluoro-4-methoxypyridine) can be formed through the coupling of two molecules of the starting material.
-
Protodeboronation: The boronic acid can be replaced by a proton from a protic solvent or residual water, leading to the formation of an arene byproduct. This is particularly common with heteroaryl boronic acids.[2]
Q2: My reaction is sluggish and gives low conversion to the desired product. What are the potential causes?
A2: Low conversion can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.
-
Poor Solubility: Inadequate solubility of the reagents, particularly the base, can hinder the reaction rate.
-
Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electronic properties of the substituted pyridine can influence the rate of oxidative addition to the Pd(0) catalyst.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and may not be optimized for this specific substrate.
Q3: I am observing a significant amount of the debrominated side product, 5-fluoro-4-methoxypyridine. How can I minimize this?
A3: Protodebromination is a common issue with electron-rich pyridines. To mitigate this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can be a proton source.
-
Select the Right Base: The choice of base can influence the formation of palladium hydride species that lead to protodebromination. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, KOtBu) may be necessary.
-
Optimize Temperature: High reaction temperatures can promote protodebromination. Attempting the reaction at a lower temperature for a longer duration might be beneficial.
-
Ligand Selection: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands can sometimes disfavor the formation of palladium hydride intermediates.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the Suzuki reaction of this compound.
| Issue | Potential Cause | Recommended Action |
| High Levels of Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction. |
| Inefficient in-situ reduction of Pd(II) to Pd(0). | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction, which can sometimes lead to homocoupling. | |
| High reaction temperature. | Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling. | |
| Significant Protodebromination | Presence of protic impurities (e.g., water). | Use anhydrous solvents and ensure all reagents are thoroughly dried. |
| Formation of palladium hydride species. | The choice of base and solvent can influence this. Experiment with different anhydrous bases and solvent systems. For example, switching from an aqueous base to an anhydrous one like K₃PO₄ in dry dioxane. | |
| High reaction temperatures. | Similar to homocoupling, elevated temperatures can promote protodebromination. A lower reaction temperature should be explored. | |
| Low or No Product Formation | Catalyst deactivation by pyridine nitrogen coordination. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can sterically hinder the coordination of the pyridine nitrogen to the palladium center. |
| Poor reagent solubility. | Choose a solvent system that ensures all components, especially the base, are well-solvated. A mixture of a polar aprotic solvent like dioxane or DMF with a co-solvent may be necessary. Gentle heating can also improve solubility. | |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider using a more active precatalyst, such as a third or fourth-generation Buchwald palladacycle. | |
| Protodeboronation of the Boronic Acid | Use of a protic solvent or presence of water. | Minimize the amount of water in the reaction or switch to a completely anhydrous system if the boronic acid is particularly sensitive. |
| Inherently unstable boronic acid (e.g., some heteroaryl boronic acids). | Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[2] |
Reaction Pathway Diagrams
The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the major competing side reactions.
Figure 1: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Figure 2: Overview of the major competing side reactions in the Suzuki coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, Trickier Side of Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3832–3835. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]
-
Wikipedia. (2023). Protodeboronation. In Wikipedia. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Bromo-5-fluoro-4-methoxypyridine Derivatives
Welcome to the Technical Support Center for the purification of 2-Bromo-5-fluoro-4-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. The methodologies and principles discussed herein are grounded in established chemical principles and validated through extensive laboratory experience.
Introduction: The Challenge of Purifying Functionalized Pyridines
This compound and its derivatives are key building blocks in medicinal chemistry.[1] The presence of a bromine atom, a fluorine atom, and a methoxy group on the pyridine ring imparts unique electronic properties and reactivity, making them valuable synthons. However, this substitution pattern also presents specific challenges during purification. The basicity of the pyridine nitrogen, the potential for side reactions during synthesis, and the physicochemical properties of the target compound and its impurities necessitate a well-designed purification strategy.
This guide will walk you through common purification techniques, help you troubleshoot frequently encountered problems, and provide detailed protocols to ensure you obtain your target compound with the desired purity.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a complex mess. Where do I even begin with purification?
A1: A complex crude mixture is a common starting point. Before jumping into chromatography, a preliminary workup is crucial. Start with a liquid-liquid extraction to remove a significant portion of impurities. Given that your target compound is a pyridine derivative, you can exploit its basicity.
-
Acid-Base Extraction: Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic pyridine derivative will protonate and move into the aqueous layer, leaving behind non-basic impurities in the organic layer.[2] You can then neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) and extract your product back into an organic solvent. Be cautious, as some derivatives can be sensitive to strong acids.
Q2: I'm seeing significant tailing of my product spot on the TLC plate during method development for column chromatography. What's causing this and how can I fix it?
A2: Peak tailing for pyridine derivatives on silica gel is a classic problem.[3] It's primarily caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[3] This leads to non-ideal elution behavior and poor separation.
-
Solution: To mitigate this, you need to neutralize the acidic sites on the silica gel. You can achieve this by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) or pyridine, typically at a concentration of 0.1-1% (v/v). This will compete with your compound for binding to the acidic sites, resulting in a more symmetrical spot/peak shape.
Q3: I'm struggling to separate my desired this compound from an isomer (e.g., 3-Bromo-5-fluoro-4-methoxypyridine). What chromatographic conditions can I try?
A3: Separating isomers is a common challenge that requires optimizing the selectivity of your chromatographic system.
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or dichloromethane.[4] For isomers, small changes in the solvent ratio can have a significant impact. Consider trying a ternary solvent system, for example, by adding a small amount of methanol or acetonitrile to your hexane/ethyl acetate mixture.
-
Stationary Phase Selection: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[3] For more challenging separations, consider using a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, possibly with a buffer).[3]
Q4: My compound seems to be degrading on the silica gel column. What are my options?
A4: Degradation on silica gel can occur if your this compound derivative is sensitive to acid.[3]
-
Minimize Contact Time: Use flash column chromatography with a slight overpressure to speed up the separation.[5]
-
Deactivate the Silica: As mentioned for tailing, adding a base like triethylamine to the eluent can help. Alternatively, you can use commercially available deactivated silica gel or prepare it by treating the silica with a solution of your chosen base and then drying it.
-
Alternative Stationary Phases: Switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
Q5: I'm trying to recrystallize my product, but it either oils out or the recovery is very low. What should I do?
A5: Recrystallization is a powerful technique for achieving high purity, but finding the right solvent system is key.
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water) at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not when cold.
-
Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Allow the solution to cool slowly. Common pairs include ethyl acetate/hexanes and dichloromethane/pentane.[6]
Part 2: Experimental Protocols & Data
Protocol 1: Flash Column Chromatography for Purification of this compound
This protocol provides a general guideline for purifying this compound derivatives using flash column chromatography on silica gel.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Pentane), Ethyl Acetate, Dichloromethane, Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (column, pump/pressure source, fraction collector)
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4.
-
Troubleshooting Tip: If you observe tailing, add 0.1-1% TEA to your eluent.
-
-
Column Packing:
-
Select an appropriate column size based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in your chosen eluent (or a less polar starting eluent for gradient elution).
-
Pour the slurry into the column and allow it to pack evenly. Use pressure to pack the column tightly and remove any air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a stronger solvent like dichloromethane).
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing solvent polarity) elution.
-
Collect fractions and monitor the elution of your product by TLC.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Pentane gradient | Offers a good polarity range for many organic compounds.[4] |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing tailing of the basic pyridine.[3] |
| Rf Value (TLC) | 0.2 - 0.4 | Provides optimal separation on a column. |
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol outlines the steps for purifying a solid derivative by recrystallization.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon gentle heating.
-
Identify a suitable single solvent or a solvent pair (one in which the compound is soluble when hot and insoluble when cold, and another in which it is poorly soluble). For brominated pyridine derivatives, systems like ethyl acetate/petroleum ether can be effective.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent (or the "good" solvent of a pair) to just dissolve the solid. Use a hot plate and a condenser to prevent solvent loss.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Part 3: Visualizations
Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate purification technique for your this compound derivative.
Caption: A decision-making workflow for selecting a purification strategy.
Troubleshooting Chromatography Issues
This diagram outlines a systematic approach to troubleshooting common problems encountered during column chromatography of pyridine derivatives.
Caption: A systematic guide for troubleshooting chromatography problems.
References
- Separation of pyridine or pyridine derivatives
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
- 2-Bromo-5-fluoropyridine | 41404-58-4. ChemicalBook.
- What is best method to remove pyridine
- 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE. Fluoromart.
- Preparation method of fluoropyridine compounds.
Sources
- 1. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity in 2-Bromo-5-fluoro-4-methoxypyridine Couplings
Here is the technical support center with troubleshooting guides and FAQs you requested.
Introduction: 2-Bromo-5-fluoro-4-methoxypyridine is a highly functionalized heterocyclic building block with significant applications in medicinal chemistry and materials science. However, its unique electronic and structural properties often lead to low reactivity in standard palladium-catalyzed cross-coupling reactions, posing a significant challenge for researchers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful couplings.
Section 1: Understanding the Challenge: Why is this compound a Difficult Substrate?
Q1: What specific factors contribute to the low reactivity of this compound in cross-coupling reactions?
A1: The difficulties encountered with this substrate stem from a combination of electronic and coordination effects that primarily impact the rate-determining oxidative addition step of the catalytic cycle.[1][2]
-
Electronic Profile: The pyridine ring's reactivity is governed by a delicate balance of competing electronic influences. The nitrogen atom is inherently electron-withdrawing, which typically activates the C2 position for oxidative addition.[3] However, the potent electron-donating methoxy group at the C4 position enriches the ring with electron density. This increased electron density strengthens the C-Br bond and makes it more difficult for the electron-rich Pd(0) catalyst to insert, thus slowing the oxidative addition step.[4] While the C5-fluoro group is electron-withdrawing, its effect is less pronounced than the C4-methoxy group's donating effect.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating strongly to the palladium catalyst.[5][6][7] This coordination can sequester the active catalyst, leading to inhibition or complete deactivation and preventing it from participating in the desired catalytic cycle.[5][6]
Caption: Key factors hindering the reactivity of the substrate.
Section 2: General Troubleshooting and Optimization Workflow
Q2: My coupling reaction with this compound has failed. What is a logical workflow to diagnose and solve the issue?
A2: A systematic approach is crucial when troubleshooting a failed reaction. The following workflow addresses the most common failure points in order, from the simplest to the most complex.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Section 3: Troubleshooting Guides for Specific Coupling Reactions
3.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but its application to this compound requires specialized conditions to overcome the substrate's inherent challenges.
Frequently Asked Questions (FAQs)
-
Q3: What are the best initial conditions for a Suzuki coupling with this substrate? A3: Avoid traditional catalysts like Pd(PPh₃)₄, which are often ineffective for this type of substrate.[6] A robust starting point involves a modern, air-stable precatalyst paired with a bulky, electron-rich biarylphosphine ligand.
-
Q4: I'm observing significant protodeboronation of my boronic acid. How can I prevent this? A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially in the presence of water.[5][6] To minimize it:
-
Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Using a base like K₃PO₄ in an anhydrous solvent like dioxane or toluene is often effective.[4]
-
Use Boronate Esters: Consider using the corresponding pinacol boronate ester (BPin) instead of the boronic acid. Boronate esters are generally more stable and less prone to protodeboronation.
-
Fast Catalysis: Employ a highly active precatalyst that initiates the catalytic cycle quickly, ensuring the desired cross-coupling outcompetes the decomposition of the boronic acid.[9]
-
-
Q5: My yield is low despite trying standard conditions. What advanced ligands should I screen? A5: If initial attempts with common Buchwald ligands like XPhos or SPhos are unsatisfactory, consider screening other specialized ligands known to accelerate difficult couplings.
| Ligand Class | Examples | Rationale for Use |
| Buchwald Ligands | RuPhos, BrettPhos | Highly electron-rich and bulky; excellent for accelerating oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes | IPr, IMes (often as PEPPSI precatalysts) | Strong σ-donors that form very stable and highly active Pd complexes.[8] |
| Dialkylphosphines | tBu₃P, PCy₃ | Very electron-rich and sterically demanding; can be highly effective but require careful handling. |
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Reaction: Heat the mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[10][11]
3.2 Buchwald-Hartwig Amination (C-N Bond Formation)
Forming a C-N bond at the electron-rich C2 position requires a highly active catalyst system to facilitate the challenging reductive elimination step.
Frequently Asked Questions (FAQs)
-
Q6: Why is my Buchwald-Hartwig amination sluggish or incomplete? A6: The most common causes are an insufficiently active catalyst system or a suboptimal base.
-
Inactive Catalyst: The substrate requires a highly electron-rich and sterically hindered ligand to promote both oxidative addition and the crucial C-N reductive elimination step.[12] Standard ligands are often not sufficient.
-
Insufficient Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex, which is a key intermediate in the catalytic cycle.[12][13]
-
-
Q7: I'm observing hydrodehalogenation (replacement of Br with H) as a major side product. What causes this and how can I fix it? A7: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[12] It often occurs when the final reductive elimination step is slow, allowing for competing decomposition pathways like β-hydride elimination from the palladium-amido intermediate. To mitigate this:
-
Choose a Better Ligand: Switch to a ligand known to accelerate reductive elimination. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for this purpose.
-
Use a Weaker Base: While a strong base is needed, extremely strong bases can sometimes promote side reactions. Switching from NaOtBu to a slightly weaker base like LHMDS or Cs₂CO₃ may help.
-
Lower Temperature: If possible, running the reaction at a lower temperature may disfavor the decomposition pathway relative to the desired C-N bond formation.
-
Robust Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., RuPhos, 2-4 mol%) in a small amount of solvent. Add this catalyst solution to the main reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M).
-
Reaction: Seal the vial tightly and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool to room temperature, carefully unseal the vial, and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[13]
3.3 Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling provides access to valuable alkynylpyridines, but care must be taken to avoid common side reactions.
Frequently Asked Questions (FAQs)
-
Q8: What are the key considerations for a successful Sonogashira coupling with this pyridine? A8: A successful Sonogashira coupling requires careful control of the catalyst system and atmosphere.
-
Catalyst: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[14]
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent or co-solvent.
-
Atmosphere: A strict inert atmosphere is critical to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).[14]
-
-
Q9: I'm getting a lot of alkyne homocoupling (Glaser coupling). How can I minimize this? A9: Glaser coupling is promoted by the copper(I) co-catalyst in the presence of oxygen.[14] To prevent it:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated using freeze-pump-thaw cycles or by sparging with argon for an extended period.
-
"Copper-Free" Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These reactions typically require a higher loading of a more active palladium catalyst but completely eliminate the Glaser coupling side reaction.[15]
-
Copper-Free Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium catalyst (e.g., Pd(PtBu₃)₂, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base: Add anhydrous, degassed THF or DMF, followed by a suitable base such as Cs₂CO₃ (2.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C.
-
Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, perform a standard aqueous work-up and purify by column chromatography.
Section 4: Concluding Remarks
The successful functionalization of this compound via cross-coupling is eminently achievable but demands a departure from "standard" conditions. Success hinges on recognizing the substrate's electron-rich nature and potential for catalyst inhibition. The key to overcoming these challenges lies in the judicious selection of modern, highly active catalyst systems—specifically bulky, electron-rich ligands—and the rigorous application of anhydrous and anaerobic reaction techniques. By employing the systematic troubleshooting and optimized protocols detailed in this guide, researchers can confidently utilize this valuable building block in their synthetic campaigns.
References
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions - Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols - Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine - Benchchem.
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]
- Cross-Coupling Chemistry.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
- Overcoming challenges in the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone - Benchchem.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-5-fluoro-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for cross-coupling reactions involving 2-Bromo-5-fluoro-4-methoxypyridine. This resource is designed to provide targeted guidance and troubleshooting strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this challenging substrate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of this electron-rich and sterically hindered heterocyclic building block.
The inherent reactivity of 2-halopyridines is often complicated by the coordinating ability of the pyridine nitrogen, which can lead to catalyst inhibition.[1][2][3] The electronic properties of the substituents on the pyridine ring further modulate its reactivity. In the case of this compound, the electron-donating methoxy group and the electron-withdrawing fluorine atom create a unique electronic environment that requires careful consideration in catalyst and ligand selection.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in the Suzuki coupling of this substrate is a common issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The electron-rich nature of the 4-methoxy group can make oxidative addition challenging.[4] Conversely, the pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[5] Therefore, the choice of ligand is critical.
-
Initial Recommendation: Start with a bulky, electron-rich phosphine ligand such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or a pre-formed precatalyst. These ligands are known to promote the oxidative addition step and stabilize the active catalytic species.[6]
-
Alternative: For some substrates, traditional catalysts like Pd(PPh₃)₄ can be effective, but they may require higher temperatures and longer reaction times.[6]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[7]
-
Common Choices: Potassium phosphate (K₃PO₄) is a reliable choice for many Suzuki couplings. Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective when weaker bases fail.
-
Consideration for Base-Sensitive Groups: If your substrate contains base-labile functional groups, a milder base like potassium fluoride (KF) might be necessary.[7]
-
-
Solvent System: The choice of solvent can significantly impact the solubility of reagents and the overall reaction rate.
-
Boronic Acid Stability: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation.[2][3] While your primary substrate is the halide, the stability of your coupling partner is still important.
-
Recommendation: Use freshly purchased or properly stored boronic acids. Consider using boronate esters (e.g., pinacol esters) which are generally more stable.
-
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What catalyst system and conditions should I consider?
A2: The Buchwald-Hartwig amination of this substrate can be challenging due to the potential for catalyst inhibition by both the pyridine nitrogen and the amine nucleophile.[9] Success hinges on selecting a catalyst system that is active enough to overcome these challenges.
-
Modern Catalyst Systems are Key: First-generation catalysts are unlikely to be effective.[10] Focus on more advanced systems.
-
Recommended Ligands: Bulky, electron-rich biarylphosphine ligands are the standard for difficult Buchwald-Hartwig couplings. Consider using ligands like RuPhos, BrettPhos, or Josiphos-type ligands. These ligands promote both the oxidative addition and the reductive elimination steps.[11]
-
Palladium Source: Use a reliable palladium precursor such as Pd₂(dba)₃ or a pre-formed precatalyst.
-
-
Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[11]
-
Standard Choices: Sodium tert-butoxide (NaOt-Bu) is the most common and often the most effective base.[11] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used.[11]
-
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though they may require higher reaction temperatures.[11]
-
-
Solvent and Temperature:
Issue 3: Failure in Sonogashira Coupling
Q3: My Sonogashira coupling between this compound and a terminal alkyne is not working. What are the key parameters to optimize?
A3: The Sonogashira reaction, while powerful, can be sensitive to several factors, especially with heteroaromatic substrates.[13][14]
-
Catalyst System (Palladium and Copper):
-
Palladium Source: A standard palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often a good starting point.[15][16]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst.[17] Ensure it is of high quality.
-
Ligand: Triphenylphosphine (PPh₃) is the most common ligand and is often introduced as part of the palladium complex.[18]
-
-
Base and Solvent:
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling). It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Reactions can often be run at room temperature but may require heating to 50-100 °C for less reactive substrates.[18]
-
-
Troubleshooting Alkyne Homocoupling: If you are observing significant amounts of the homocoupled alkyne byproduct, this is a strong indication of oxygen in your reaction. Improve your degassing procedure for the solvent and ensure a good inert atmosphere is maintained throughout the reaction.
Frequently Asked Questions (FAQs)
Q4: What are the general reactivity trends for this compound in cross-coupling reactions?
A4: The reactivity of this substrate is a balance of several electronic and steric factors:
-
2-Position Reactivity: The bromine at the 2-position is activated towards oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.[19]
-
Substituent Effects:
-
The 4-methoxy group is strongly electron-donating, which can make the C-Br bond more electron-rich and thus potentially slow down the oxidative addition step.[4]
-
The 5-fluoro group is electron-withdrawing, which can help to activate the C-Br bond towards oxidative addition.
-
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This is often referred to as the "2-pyridyl problem".[2][3] The use of bulky ligands helps to mitigate this issue.[20]
Q5: How do I choose between different generations of Buchwald-Hartwig ligands?
A5: The choice of ligand generation depends on the difficulty of the coupling:
-
First Generation (e.g., P(o-tolyl)₃): Generally not effective for challenging substrates like this.[10]
-
Second Generation (e.g., BINAP, DPPF): More effective than the first generation and can be successful for some couplings.[10]
-
Third and Fourth Generation (e.g., RuPhos, BrettPhos, SPhos, XPhos): These are bulky, electron-rich biarylphosphine ligands that are generally the most effective for challenging substrates. They promote fast rates of both oxidative addition and reductive elimination. For this compound, starting with a ligand from this group is highly recommended.
Q6: Are there any alternatives to boronic acids for Suzuki-Miyaura couplings?
A6: Yes, several alternatives to boronic acids can be used, and they may offer advantages in terms of stability:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation. They are commercially available or can be easily prepared from boronic acids.
-
Potassium Trifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are excellent coupling partners in Suzuki reactions.[7]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Readily available and effective precursor. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Base | K₃PO₄ (2.0 equiv) | Reliable and effective base for a wide range of substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Standard solvent system for Suzuki couplings. |
| Temperature | 90-100 °C | May require heating to overcome activation barriers. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Common and effective Pd(0) source. |
| Ligand | RuPhos (4 mol%) | Highly active ligand for challenging aminations. |
| Base | NaOt-Bu (1.5 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene | Standard solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | Typically requires elevated temperatures. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (3 mol%) | Standard and reliable catalyst. |
| Co-catalyst | CuI (5 mol%) | Essential for the Sonogashira catalytic cycle. |
| Base | Et₃N | Acts as base and can be a co-solvent. |
| Solvent | THF or DMF | Anhydrous and deoxygenated. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and heat if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.2 M solution with respect to the starting bromide).
-
Heat the reaction mixture to 95 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add NaOt-Bu (1.5 equiv).
-
In a separate flask, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).
-
Evacuate and backfill the Schlenk tube and the flask with argon.
-
To the flask, add anhydrous toluene (to make a 0.2 M solution) and the amine (1.2 equiv).
-
Transfer the resulting solution to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF (to make a 0.2 M solution) and Et₃N (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gently heat to 50-60 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A decision workflow for catalyst selection and troubleshooting.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
-
D. A. Thomas, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
D. A. Thomas, et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
S. D. Ramgren. (2014). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
J. R. K. D. Surry, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
C.-C. C. Lin, et al. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
J. R. K. D. Surry, S. L. (2011). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
F. Razafindrainibe, et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]
-
X. A. Cook, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
M. R. R. M. D. L. J. A. P. L. P. M. F. M. F. (2020). Electron rich, bulky ligands used in cross‐coupling reactions. ResearchGate. [Link]
-
X. A. Cook, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. [Link]
-
A. M. Z. Slagt, M. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Utrecht University Repository. [Link]
-
P. M. P. G. S. G. K. P. N. K. G. C. A. M. Z. M. K. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]
-
X. A. Cook, et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [Link]
-
P. M. P. G. S. G. K. P. N. K. G. C. A. M. Z. M. K. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
T. J. A. D. M. S. C. C. M. S. W. J. F. H. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
MDPI. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
J. F. H. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
D. A. W. (2019). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2017). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
T. D. S. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. National Institutes of Health. [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling of 2-Bromo-5-fluoro-4-methoxypyridine
Welcome to the technical support center for the synthesis of 5,5'-difluoro-4,4'-dimethoxy-2,2'-bipyridine via the homocoupling of 2-Bromo-5-fluoro-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific transformation. Bipyridine scaffolds are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis, particularly of 2,2'-bipyridines, is often fraught with challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the homocoupling of this compound?
There are three main transition-metal-catalyzed approaches for the homocoupling of halopyridines:
-
Palladium-Catalyzed Reductive Homocoupling: This is a widely used method for various aromatic halides.[3] It typically involves a Pd(0) catalyst that undergoes oxidative addition with the C-Br bond. A reducing agent is often required to regenerate the active Pd(0) species from the resulting Pd(II) complex.[4] Alcohols can sometimes serve as both the solvent and the reductant.[3]
-
Nickel-Catalyzed Reductive Homocoupling: Zerovalent nickel complexes are highly effective for coupling aryl halides, including electron-deficient halopyridines.[4][5] These reactions are often driven by a stoichiometric metallic reducing agent like zinc or manganese powder, which also generates the active Ni(0) catalyst in situ from a Ni(II) salt (e.g., NiCl₂).[5]
-
Ullmann Reaction (Copper-Catalyzed): This is the classic method for biaryl synthesis, utilizing copper metal or copper(I) salts at elevated temperatures.[6][7][8] While historically significant, traditional Ullmann conditions can be harsh. Modern variations use ligands to facilitate the reaction under milder conditions.
Q2: Why is the homocoupling of 2-bromopyridines notoriously difficult?
This challenge is often referred to as the "2-pyridyl problem".[9][10] The nitrogen atom at the 2-position of the pyridine ring is a competent ligand for the transition metal catalyst (Pd, Ni, or Cu). The desired bipyridine product is an even stronger bidentate ligand. This product inhibition can sequester the active metal center, effectively shutting down the catalytic cycle and leading to low conversions.[11][12] Consequently, higher catalyst loadings are often required for these reactions compared to the coupling of other aryl halides.[12]
Q3: How do the fluoro and methoxy substituents influence the reactivity of the starting material?
The electronic nature of the pyridine ring is critical.
-
5-Fluoro Group: As a strongly electronegative atom, fluorine acts as an electron-withdrawing group via the inductive effect. This makes the pyridine ring more electron-deficient, which generally accelerates the rate-determining oxidative addition step of the C-Br bond to the metal center (e.g., Pd(0) or Ni(0)).[2] However, for some reaction types like nucleophilic aromatic substitution (SNAr), fluorine is a very good leaving group, which could potentially lead to side reactions under certain conditions.[13]
-
4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring, which can make the initial oxidative addition step slower compared to an unsubstituted pyridine. The interplay of these two opposing electronic effects determines the overall reactivity of the substrate.
Q4: Can you illustrate the general mechanism for a palladium-catalyzed reductive homocoupling?
Certainly. The catalytic cycle for the palladium-catalyzed reductive homocoupling of an aryl halide (Ar-X) is a well-established process. It highlights the critical steps of oxidative addition, ligand exchange, and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed reductive homocoupling of aryl halides (Ar-X).
This cycle shows that after the initial oxidative addition, two molecules of the resulting intermediate can undergo ligand exchange. One path leads to the key Ar-Pd(II)-Ar species which reductively eliminates the desired biaryl product and regenerates the active Pd(0) catalyst. The other path forms an inactive X-Pd(II)-X species, which must be reduced by an external agent to re-enter the catalytic cycle.[4][14]
Troubleshooting Guide
Problem: My reaction shows low or no conversion of this compound.
| Probable Cause | Recommended Solution & Rationale |
| Inactive Catalyst | Solution: Ensure you are using an active source of Pd(0) or Ni(0). If starting with a Pd(II) or Ni(II) precatalyst, its reduction to the active zerovalent state is crucial. For nickel-catalyzed reactions, ensure the zinc or manganese reductant is activated (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum). For palladium, using a well-defined precatalyst can improve reproducibility.[15] The blackening of a palladium reaction mixture is often normal and indicates the formation of Pd(0) nanoparticles.[16] |
| Product Inhibition | Solution: Due to the "2-pyridyl problem," your catalyst may be deactivated by the bipyridine product.[12] Consider increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%). Alternatively, select a ligand system that promotes a high rate of reductive elimination, minimizing the time the catalyst is bound to the product. Bulky, electron-rich phosphine ligands are often effective.[17] |
| Inappropriate Base | Solution: The base is critical. For palladium-catalyzed couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[16][18] The base's strength and solubility can significantly impact the reaction. K₃PO₄ is a stronger base but less soluble in some organic solvents; adding a small amount of water can sometimes be beneficial in "anhydrous" couplings.[16] Ensure the base is finely powdered to maximize its surface area. |
| Low Reaction Temperature | Solution: Homocoupling reactions, especially Ullmann-type, can require significant thermal energy. If you are running the reaction at a moderate temperature (e.g., 50-80 °C), consider increasing it to 100-120 °C, provided your solvent and reagents are stable at that temperature. Monitor for potential decomposition by TLC or LC-MS. |
Problem: I am observing significant amounts of side products, mainly the dehalogenated pyridine.
| Probable Cause | Recommended Solution & Rationale |
| Excessive Reductant or Protic Contamination | Solution: The dehalogenated product (5-fluoro-4-methoxypyridine) arises from protonolysis. This can be caused by an overly aggressive reducing agent or the presence of adventitious water or other protic sources. Ensure your solvent and reagents are rigorously dried. If using a metallic reductant (Zn, Mn), use the minimum effective stoichiometry. In palladium-catalyzed systems where an alcohol serves as the reductant, consider switching to a non-alcoholic solvent and using a different reductant to gain more control.[3] |
| Ligand Decomposition or Inappropriate Ligand | Solution: Certain phosphine ligands can be sources of hydride, leading to hydrodehalogenation. Ensure the purity of your ligand. The choice of ligand can also influence the relative rates of reductive elimination versus side reactions. Experiment with different classes of ligands (e.g., switching from a simple PPh₃ to a bidentate ligand like dppf or a bulky biarylphosphine like XPhos) to find one that favors the desired coupling pathway.[19] |
Problem: The reaction is not reproducible between batches.
Caption: A logical workflow for troubleshooting reaction irreproducibility.
| Probable Cause | Recommended Solution & Rationale |
| Atmosphere Control | Solution: Many coupling catalysts, particularly the active M(0) species, are sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and promote unwanted side reactions.[20][21][22] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). For maximum reproducibility, degas your solvent using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes. Setting up reactions in a glovebox is ideal. |
| Reagent Purity | Solution: The purity of your starting material, catalyst, ligand, base, and solvent is paramount. Impurities can poison the catalyst or introduce unwanted water. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. Ensure your this compound is pure and free of any acidic (HBr) contaminants. |
Recommended Protocol: Nickel-Catalyzed Reductive Homocoupling
This protocol is based on established methods for the nickel-catalyzed coupling of halopyridines, which is often highly effective and can be more cost-effective than palladium-based systems.[5][12]
Reaction Scheme:
2 x (this compound) ---(NiCl₂, PPh₃, Zn, DMF, 80 °C)---> 5,5'-difluoro-4,4'-dimethoxy-2,2'-bipyridine
Step-by-Step Methodology
-
Reagent Preparation:
-
Activate zinc dust by stirring with 1M HCl for 15 minutes, then filter and wash successively with deionized water, ethanol, and diethyl ether. Dry thoroughly under high vacuum.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
-
Reaction Setup (in a glovebox or under a strict inert atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add NiCl₂ (10 mol%), triphenylphosphine (PPh₃, 20 mol%), and the activated zinc dust (2.5 equivalents).
-
Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.
-
Stir the mixture at room temperature for 10-15 minutes. The solution should change color, often to a deep red or brown, indicating the formation of the active Ni(0) complex.
-
-
Reaction Execution:
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 2 M aqueous HCl to dissolve the remaining zinc.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or by adding aqueous ammonia to complex the nickel salts (the aqueous layer will turn deep blue).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5,5'-difluoro-4,4'-dimethoxy-2,2'-bipyridine.
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | NiCl₂ (10 mol%) | Precursor to the active Ni(0) species. |
| Ligand | PPh₃ (20 mol%) | Stabilizes the Ni(0) complex and modulates its reactivity. |
| Reductant | Activated Zn dust (2.5 eq.) | Reduces Ni(II) to Ni(0) and drives the catalytic cycle. |
| Solvent | Anhydrous, degassed DMF | A polar aprotic solvent that solubilizes the reagents well. |
| Temperature | 80 °C | Provides sufficient thermal energy without causing significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive Ni(0) catalyst. |
References
-
Reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. All... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved January 18, 2026, from [Link]
-
Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]
-
Reductive Coupling of (Fluoro)pyridines by Linear 3d-Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. (2021). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Iron-Catalyzed Homocoupling of Aryl Halides and Derivatives in the Presence of Alkyllithiums. (2012). Organic Letters - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 18, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. (1995). Synthetic Communications. Retrieved January 18, 2026, from [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. (2009). Request PDF - ResearchGate. Retrieved January 18, 2026, from [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2011). The Journal of Physical Chemistry A - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. Retrieved January 18, 2026, from [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. (n.d.). Download Table - ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2020). Chemistry – A European Journal. Retrieved January 18, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2006). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
A General Solution for the 2-Pyridyl Problem. (2011). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. (2021). Loughborough University Research Repository. Retrieved January 18, 2026, from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2010). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC - NIH. Retrieved January 18, 2026, from [Link]
-
Quick Access to 2,2'-Bipyridines from Halopyridines and Pyridines Using Transition Metals: A Short Review. (2024). Request PDF - ResearchGate. Retrieved January 18, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2001). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved January 18, 2026, from [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved January 18, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2011). Request PDF - ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Retrieved January 18, 2026, from [Link]
-
Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. (2024). ACS Organic & Inorganic Au. Retrieved January 18, 2026, from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2019). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 18, 2026, from [Link]
-
5,5'-Difluoro-2,2'-bipyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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- 5. ac1.hhu.de [ac1.hhu.de]
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- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for 2-Bromo-5-fluoro-4-methoxypyridine Reactions
Welcome to the technical support center for 2-Bromo-5-fluoro-4-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine and bromine atoms and the electron-donating methoxy group, create a unique reactivity profile that is highly sensitive to reaction parameters, especially temperature.
This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: General Principles of Temperature Optimization
This section covers fundamental questions about the importance of temperature control when working with this compound.
Q1: Why is precise temperature control so critical for reactions involving this compound?
A1: The reactivity of this compound is governed by a delicate electronic balance. The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, which can deactivate the ring towards certain reactions. Conversely, the methoxy group is electron-donating, and the C-Br bond at the 2-position is the primary site for many transformations like cross-coupling.[1] Temperature is the key to navigating this landscape:
-
Overcoming Activation Energy: Many crucial reactions, such as the oxidative addition step in palladium-catalyzed cross-couplings, have a significant energy barrier that requires thermal input to proceed at a practical rate.[2]
-
Controlling Selectivity: The pyridine ring has multiple potential reaction sites. Temperature can influence the regioselectivity of a reaction, determining which position is functionalized.[3][4]
-
Minimizing Side Reactions: At elevated temperatures, undesired side reactions like debromination, hydrolysis of the methoxy group, or decomposition of the starting material, catalyst, or product can become significant.[5][6] For instance, the formation of pyridyne intermediates can occur at higher temperatures during metallation reactions.[7]
Q2: What are the general consequences of setting the reaction temperature too low or too high?
A2: The consequences of suboptimal temperature can be summarized as follows:
| Issue | Potential Cause: Temperature Too Low | Potential Cause: Temperature Too High |
| No or Low Conversion | Insufficient thermal energy to overcome the reaction's activation barrier. | Decomposition of starting materials, reagents, catalyst, or the desired product. |
| Sluggish Reaction Rate | The kinetic energy of the molecules is too low for a sufficient frequency of effective collisions. | N/A (Rate is typically high, but yield may be low due to decomposition). |
| Formation of Byproducts | N/A (Generally less of an issue, but can occur if a desired pathway has a higher activation energy than an undesired one). | Promotion of undesired reaction pathways (e.g., debromination, elimination), catalyst deactivation, or thermal decomposition.[8] |
Below is a diagram illustrating the conceptual relationship between temperature, reaction rate, and product purity.
Caption: Temperature's impact on reaction outcomes.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the most common application for this substrate. Temperature optimization is paramount for success.
FAQs: Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction is sluggish at room temperature. What is a good starting temperature to screen?
A3: It is expected for Suzuki couplings with electron-rich bromopyridines to be slow at ambient temperature. The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step and requires thermal energy.
A good starting point for temperature screening is 80-90 °C .[9] Most successful couplings with similar substrates are run in a range of 80-110 °C .[10][11] The optimal temperature will depend on the specific boronic acid, catalyst/ligand system, base, and solvent used. For example, highly active modern catalysts may allow for lower temperatures.
Q4: I'm observing significant debromination (hydrodehalogenation) of my starting material at 110 °C. How can I mitigate this side reaction?
A4: Debromination is a common side reaction at elevated temperatures, particularly with electron-rich heteroaryl halides. It often occurs when the rate of reductive elimination (the final product-forming step) is slow compared to side reactions of the organopalladium intermediate.
Troubleshooting Steps:
-
Lower the Temperature: This is the most direct solution. Decrease the temperature in 5-10 °C increments (e.g., from 110 °C to 100 °C or 90 °C) and monitor the reaction.[12] You may need to accept a longer reaction time for a cleaner profile and higher yield.
-
Change the Ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the reductive elimination step, often allowing the reaction to proceed efficiently at lower temperatures.
-
Ensure Anhydrous Conditions: Traces of water can be a proton source for the debromination pathway. Ensure your solvent and base are thoroughly dried.
Experimental Protocol: Temperature Screening for Suzuki Coupling
This protocol provides a framework for optimizing temperature for the coupling of this compound with a generic arylboronic acid.
Objective: To find the optimal temperature that maximizes product yield while minimizing byproduct formation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or other Pd precursor
-
SPhos (4 mol%) or other suitable ligand
-
K₃PO₄ or K₂CO₃ (2.0-3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane or toluene
Workflow Diagram:
Caption: Workflow for systematic temperature optimization.
Procedure:
-
To a dry Schlenk tube, add the base, arylboronic acid, palladium precursor, and ligand.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound followed by the anhydrous, degassed solvent.
-
Begin stirring and heat the reaction mixture to the initial screening temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing by TLC or LC-MS.[9]
-
Based on the conversion rate and byproduct profile, either maintain the temperature or adjust it as per the workflow diagram above.
-
Once the reaction is complete (starting material consumed), cool to room temperature for workup.
FAQs: Buchwald-Hartwig Amination
Q5: What is a standard temperature range for the Buchwald-Hartwig amination of this substrate?
A5: Similar to Suzuki coupling, Buchwald-Hartwig aminations typically require heating. The optimal temperature is highly dependent on the nucleophilicity of the amine and the chosen catalyst system. A general guideline is:
| Amine Type | Typical Temperature Range | Rationale |
| Primary Aliphatic Amines | 80 - 100 °C | Generally good nucleophiles; reaction proceeds readily. |
| Secondary Aliphatic Amines | 90 - 110 °C | More sterically hindered, often requiring higher temperatures.[13] |
| Anilines (Aryl Amines) | 90 - 110 °C | Less nucleophilic than aliphatic amines, requiring more energy. |
| Amides / Heteroaryl Amines | 100 - 120 °C | Often challenging nucleophiles that require forcing conditions.[2] |
Typical reaction temperatures are between 80-110 °C.[2][13] It is always recommended to start a screen around 90-100 °C .
Q6: My reaction is producing a dark-colored mixture with many spots on TLC, suggesting decomposition. What temperature-related adjustments should I make?
A6: Dark coloration and multiple TLC spots are classic signs of decomposition, which can be caused by excessive heat.[6]
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature by 10-20 °C.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are highly active and can often facilitate the reaction at significantly lower temperatures (e.g., 60-80 °C), thereby avoiding thermal decomposition.[14]
-
Check Your Base: Strong bases like NaOtBu can sometimes contribute to decomposition pathways at high temperatures. Consider screening a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher temperature to be effective. The choice is a trade-off that must be optimized.[2]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as the product itself might be unstable to the prolonged heating.[12]
Section 3: Organometallic Intermediate Formation
Reactions involving lithium or magnesium intermediates are extremely sensitive to temperature.
Q7: I am attempting a lithium-halogen exchange using n-BuLi. What is the correct temperature to prevent side reactions?
A7: For lithium-halogen exchange on a functionalized pyridine, it is critical to maintain a very low temperature, typically -78 °C (a dry ice/acetone bath).[7] The resulting 2-lithiated pyridine is highly reactive. If the temperature rises, even to -40 °C, you risk:
-
Attack on the Fluoro or Methoxy Group: The organolithium can act as a nucleophile towards other sites on the ring.
-
Formation of Pyridyne Intermediates: Elimination of LiF can occur, leading to a highly reactive pyridyne and subsequent undesired reactions.[7]
-
Reaction with Solvent: Many organolithiums can deprotonate solvents like THF if allowed to warm.
Q8: Is it feasible to form a Grignard reagent from this compound, and at what temperature?
A8: Forming a stable Grignard reagent from this substrate is challenging due to the reactivity of the organomagnesium species with the other functional groups on the pyridine ring. However, it is sometimes possible to generate them as transient intermediates at low temperatures.
-
Low-Temperature Formation: Using highly activated magnesium (Rieke magnesium) or performing a Br/Mg exchange with a reagent like i-PrMgCl·LiCl can allow for the formation of the Grignard reagent at temperatures between -78 °C and 0 °C .[15][16][17] The resulting species is often used immediately in situ at that low temperature.
-
Classical Conditions (Not Recommended): Attempting to form the Grignard reagent with standard magnesium turnings at room temperature or with heating is likely to fail, leading to Wurtz coupling and other side reactions.[18]
Caption: Stability of reactive intermediates vs. temperature.
References
-
Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]
-
Fallavigna, A., et al. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi. Available at: [Link]
-
Majumdar, S., & Ghorai, P. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. ResearchGate. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Dong, Z., et al. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. chemrxiv.org. Available at: [Link]
-
Saini, V., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Di-Credentials, M., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. Available at: [Link]
-
Frontier, A. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. Available at: [Link]
-
ResearchGate. (2022). The effect of various temperatures on the Suzuki coupling reaction a. Available at: [Link]
-
Sandfort, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]
-
Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. Available at: [Link]
Sources
- 1. 884495-00-5 | 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE [fluoromart.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-5-fluoro-4-methoxypyridine
Welcome to the technical support center for 2-Bromo-5-fluoro-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common and complex issues encountered during reactions with this versatile building block. The unique electronic properties of this molecule, arising from the interplay of the bromo, fluoro, and methoxy substituents, can present specific challenges. This resource, presented in a question-and-answer format, offers explanations for reaction failures and provides actionable, step-by-step protocols to overcome them.
I. General Troubleshooting & Reagent Stability
This section addresses overarching issues that can affect any reaction involving this compound.
Q1: My reaction is not proceeding at all, or I am observing a very low conversion of my starting material. What are the first things I should check?
A1: When facing a stalled reaction, a systematic evaluation of your reagents and reaction setup is the first critical step.
-
Reagent Quality and Stability: this compound is generally stable under standard laboratory conditions. However, like many halogenated pyridines, it can be susceptible to slow degradation over time, especially if exposed to light or moisture.[1]
-
Verification: Confirm the purity of your starting material via NMR or LC-MS. If the material is old or has been stored improperly, consider re-purification or purchasing a new batch.
-
Storage: Store the compound in a tightly sealed container, protected from light, and in a cool, dry place, as recommended by suppliers.[2]
-
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions, which are common for this substrate, are highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive.
-
Troubleshooting: Ensure your reaction vessel was properly flame-dried or oven-dried before use. Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3] Assemble your reaction under a positive pressure of inert gas.
-
-
Solvent and Reagent Anhydrousness: Water can interfere with many organometallic reactions by reacting with sensitive reagents or catalyst intermediates.
-
Troubleshooting: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents. Ensure that all other reagents, especially bases and boronic acids/esters, are anhydrous.
-
Q2: I am observing a significant amount of an unexpected side product. How can I identify it and what are the likely causes?
A2: Unforeseen side products can arise from the inherent reactivity of the pyridine ring and its substituents.
-
Hydrolysis/Demethylation: The 4-methoxy group can be susceptible to cleavage under acidic or strongly basic conditions, leading to the formation of 2-Bromo-5-fluoro-pyridin-4-ol.[4][5] Similarly, the C-Br bond can undergo hydrolysis.[1]
-
Identification: The resulting pyridin-4-ol will have a significantly different polarity and a distinct NMR spectrum (disappearance of the methoxy signal and appearance of a broad OH peak).
-
Prevention: Avoid strongly acidic or basic conditions if the methoxy group is desired in the final product. If the reaction requires a strong base, consider using milder conditions with a longer reaction time or a different base.
-
-
Homocoupling: In cross-coupling reactions, the formation of 4,4'-dimethoxy-5,5'-difluoro-2,2'-bipyridine (homocoupling of the starting material) can occur, particularly at high temperatures or with certain catalysts.[6]
-
Identification: This product will have a molecular weight corresponding to two units of the starting material minus two bromine atoms.
-
Prevention: Lowering the reaction temperature, changing the ligand, or using a different palladium source can minimize this side reaction.
-
-
Directed Ortho-Metalation: The methoxy group at the 4-position can direct lithiation to the C3 position if strong organolithium bases (like n-BuLi or LDA) are present.[7][8] If your reaction conditions involve such bases, this could be a competing pathway.
-
Identification: The product will be a substituted pyridine at the 3-position.
-
Prevention: Avoid the use of strong organolithium bases unless this reactivity is intended.
-
II. Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a primary application for this compound.[9]
Q3: My Suzuki coupling reaction is giving a low yield of the desired product. How can I optimize the reaction conditions?
A3: Low yields in Suzuki couplings with this substrate can often be traced back to suboptimal catalyst, ligand, base, or solvent choice. The electronic nature of the pyridine ring, being electron-deficient and containing both an electron-donating (methoxy) and an electron-withdrawing (fluoro) group, requires careful tuning of the reaction parameters.
-
Catalyst and Ligand Selection: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[10] The use of bulky, electron-rich phosphine ligands can mitigate this effect.[11]
-
Recommendations:
-
For general screening: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.
-
If catalyst inhibition is suspected: Switch to a more electron-rich and sterically hindered ligand.
-
-
-
Base Selection: The base plays a critical role in the transmetalation step.[4] The choice of base can significantly impact the reaction rate and yield.
-
Recommendations:
-
Commonly used: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
For base-sensitive substrates: KF can be a milder option, although it may lead to slower reaction rates.[12]
-
-
-
Solvent System: The choice of solvent affects the solubility of the reagents and the stability of the catalytic species.
-
Recommendations:
-
Aprotic solvents: Dioxane, toluene, or THF are commonly used.
-
Aqueous mixtures: A mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial for dissolving inorganic bases.[3]
-
-
Optimized Suzuki Coupling Protocol (Starting Point)
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective palladium precursors. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands to promote oxidative addition and prevent catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | Aprotic solvents are generally effective; water can aid in dissolving the base. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Q4: I am observing a significant amount of a debrominated side product (5-fluoro-4-methoxypyridine). What is causing this and how can I prevent it?
A4: The formation of a debrominated (or hydrodehalogenated) product is a common side reaction in palladium-catalyzed cross-couplings.[3] This occurs when a hydride source in the reaction mixture transfers a hydride to the palladium complex after oxidative addition, followed by reductive elimination.
-
Potential Hydride Sources:
-
Solvents: Alcohols and even ethers like THF can act as hydride donors.
-
Bases: Amine bases (e.g., triethylamine) are known to cause this side reaction.
-
Reagents: Impurities in other reagents can also be a source of hydrides.
-
-
Troubleshooting and Prevention:
-
Avoid amine bases: Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
-
Solvent choice: If using THF, ensure it is freshly distilled and anhydrous. Toluene or dioxane are often better choices to minimize this side reaction.
-
Reagent purity: Ensure all reagents are of high purity.
-
Lower temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of debromination.
-
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
III. Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation for this compound, enabling the formation of C-N bonds.
Q5: My Buchwald-Hartwig amination is not working with a primary or secondary amine. What are the critical parameters to consider?
A5: Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations of 2-bromopyridines relies heavily on the choice of catalyst, ligand, and base. The pyridine nitrogen can interfere with the catalytic cycle, and the electronic properties of the substrate must be considered.[13]
-
Catalyst and Ligand: Bidentate phosphine ligands are often effective in overcoming the inhibitory effect of the pyridine nitrogen.[13] For less reactive amines or more sterically hindered substrates, more advanced, bulky monodentate ligands may be necessary.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[16]
-
Recommendations: NaOt-Bu, KOt-Bu, or LiHMDS are commonly used and highly effective.
-
-
Solvent: Anhydrous, non-protic solvents are essential.
-
Recommendations: Toluene, dioxane, or THF.
-
General Protocol for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Reliable palladium precursors for C-N coupling. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-4 mol%) | Highly active ligands for amination of heteroaryl halides. |
| Base | NaOt-Bu or KOt-Bu (1.5-2.0 equivalents) | Strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
Q6: I am trying to use a volatile amine (e.g., methylamine, dimethylamine) and the reaction is failing. What is the issue?
A6: The volatility of low-molecular-weight amines presents a significant challenge for standard Buchwald-Hartwig conditions, as the amine can escape from the reaction mixture, leading to low effective concentrations.[17]
-
Troubleshooting:
-
Sealed Reaction Vessel: The most effective solution is to perform the reaction in a sealed tube or a pressure vessel.[17][18] This maintains a high concentration of the volatile amine in the reaction mixture.
-
Procedure: To a sealable reaction tube, add the this compound, palladium catalyst, ligand, and base. Cool the tube to a low temperature (e.g., -78 °C) and add the liquefied volatile amine. Seal the tube tightly and allow it to warm to room temperature before heating to the desired reaction temperature. Exercise extreme caution when working with sealed tubes under pressure.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
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- 10. 888327-36-4|2-Bromo-5-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]
- 11. 1256816-36-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. This compound [myskinrecipes.com]
- 18. Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. 2-Halopyridines are indispensable building blocks in this pursuit, acting as key electrophilic partners in a multitude of cross-coupling reactions. The choice between a 2-bromopyridine and its seemingly similar 2-chloro counterpart is a critical decision that profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an in-depth, objective comparison of the reactivity of these two vital substrates. We will dissect the fundamental principles governing their performance, present supporting experimental data from the literature for key transformations, and offer practical, field-proven protocols to aid in your synthetic strategy.
Theoretical Background: The Halogen's Decisive Role in Reactivity
The performance of a heteroaryl halide in a palladium-catalyzed cross-coupling reaction is predominantly governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the low-valent palladium(0) catalyst.[1][2] The activation energy of this step is directly influenced by the strength of the C-X bond; a weaker bond is cleaved more readily, leading to a faster reaction under milder conditions.[3]
The established trend for carbon-halogen bond dissociation energies (BDE) is the fundamental reason for the observed reactivity differences[1][3]:
This significant energy difference (~63 kJ/mol) explains why the oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[1] Consequently, 2-bromopyridines are inherently more reactive electrophiles than 2-chloropyridines.
Adding another layer of complexity, the pyridine nitrogen atom activates the C2 position, making it more susceptible to oxidative addition compared to other positions on the ring.[4] However, this electronic activation is often insufficient to overcome the high bond strength of the C-Cl bond, necessitating more robust catalytic systems for 2-chloropyridines.
Comparative Performance in Key Cross-Coupling Reactions
While 2-bromopyridines react under a broader range of conditions, advancements in ligand and catalyst design have rendered 2-chloropyridines highly viable and economically attractive alternatives.[5] The following sections compare their performance in three indispensable synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron reagent and an organic halide, is one of the most widely used transformations in drug discovery. The disparity in reactivity between 2-bromo- and 2-chloropyridines is particularly evident here. 2-Chloropyridines are notoriously challenging substrates due to the strength of the C-Cl bond, often requiring highly active catalyst systems to achieve good yields.[6][7]
Effective catalyst systems for 2-chloropyridines typically rely on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which facilitate the challenging oxidative addition step.[7][8] Strong bases, such as potassium phosphate (K₃PO₄), are also frequently required to promote the crucial transmetalation step.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand-free | K₂CO₃ | iPrOH / H₂O | 100 °C / 0.5 h | 95% | [9] |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 100 °C / 12-24 h | 60-75% | [8] |
| 2-Chloropyridine | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene | 100 °C / 2-8 h | >90% | [7][8] |
| 2-Chloropyridine | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | t-BuOH | 80 °C / 6-12 h | >95% | [8] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The reactivity trend observed in Suzuki couplings holds true here. 2-Bromopyridines readily undergo amination with a variety of amines using standard palladium catalysts.[12][13] In contrast, the amination of 2-chloropyridines requires more specialized, highly active catalysts and often higher reaction temperatures to proceed efficiently.[14] For di-substituted substrates containing both chlorine and bromine, the C-Br bond can be selectively functionalized, leaving the C-Cl bond intact for subsequent transformations.[4]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Halopyridine | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 °C | 95% | [11] (Analogous) |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80 °C | 94% (at C2) | [14] |
| 3-Bromo-2-chloropyridine | N-Methylaniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110 °C | 85% (at C3) | [4] (Analogous) |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthetically valuable alkynylpyridines by coupling a terminal alkyne with a halide.[15][16] The reaction is highly efficient for 2-bromopyridines, often proceeding to completion in short reaction times with standard Pd/Cu catalyst systems.[17] 2-Chloropyridines are significantly less reactive and generally serve as poor substrates for this transformation under standard conditions, although specialized catalyst systems can facilitate the coupling. The general reactivity trend for 2-halopyridines in Sonogashira couplings is firmly established as I > Br > Cl.[18]
Table 3: Comparative Performance in Sonogashira Coupling
| Halopyridine | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference(s) |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 5 h | 92% | [18] (Analogous) |
| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd / CuI | Et₃N | NMP | 90 °C / 3 h | 99% | [17] |
| 3-Bromo-2-chloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 °C | 91% (at C3) | [4] (Analogous) |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and coupling partners. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine (General)
This protocol is adapted for a typical, reactive 2-bromopyridine substrate.
Materials:
-
2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed Isopropanol/Water (3:1, 4 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 2-bromopyridine, arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium(II) acetate, followed by the degassed isopropanol/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloropyridine (Robust Conditions)
This protocol utilizes a modern, highly active catalyst system necessary for the less reactive 2-chloropyridine substrate.[7]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (4 mL)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the 2-chloropyridine, arylboronic acid, potassium phosphate, and XPhos Pd G3 precatalyst to a dry reaction vial or Schlenk tube with a magnetic stir bar.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS. Reactions are typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualization of Key Processes
To better understand the underlying chemistry and decision-making process, the following diagrams illustrate the catalytic cycle and a workflow for substrate selection.
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alternative building blocks to 2-Bromo-5-fluoro-4-methoxypyridine
An In-Depth Comparative Guide to Alternative Building Blocks for 2-Bromo-5-fluoro-4-methoxypyridine in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of core building blocks is a critical determinant of success in synthesizing novel therapeutics. Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] this compound is a highly valuable reagent, prized for its specific arrangement of functional groups that allow for precise molecular elaboration. The 2-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties and metabolic stability of the resulting compounds.[3][4][5]
This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will explore how variations in the leaving group at the 2-position and the overall substitution pattern can provide strategic advantages in synthesis, enabling access to novel chemical space and overcoming specific synthetic challenges. The discussion is grounded in established chemical principles and supported by experimental data to inform your selection of the optimal building block for your research objectives.
The Benchmark: Understanding this compound
The utility of this compound stems from a synergistic interplay of its substituents:
-
The 2-Bromo Group : This is the primary reactive site for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Its reactivity is intermediate between the more reactive iodo and less reactive chloro derivatives, offering a good balance of stability and reactivity.[6]
-
The 5-Fluoro Group : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[3][4] Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring.
-
The 4-Methoxy Group : As an electron-donating group, the methoxy substituent electronically influences the pyridine core, affecting the regioselectivity and rate of certain reactions.
Key Alternatives and Their Strategic Advantages
The choice of an alternative building block is often driven by the need for differential reactivity, milder reaction conditions, or a reversal of coupling polarity. Below, we compare the most relevant alternatives.
Halogen Analogs: Modulating Reactivity at the C2-Position
The most direct alternatives involve simply changing the halogen at the C2-position. This choice directly impacts the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in cross-coupling cycles.[7] The general order of reactivity is I > Br > Cl.[6]
-
2-Chloro-5-fluoro-4-methoxypyridine : The chloro derivative is less reactive than its bromo counterpart. While historically challenging, modern palladium catalysis, employing highly active, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides routine and efficient.[8][9]
-
Strategic Advantage : Its lower reactivity is ideal for sequential cross-coupling reactions on a molecule with multiple, more reactive halide sites (e.g., bromo or iodo). This allows for selective functionalization at the more reactive position while leaving the chloro group untouched for a subsequent transformation.
-
-
2-Iodo-5-fluoro-4-methoxypyridine : As the most reactive halogen in this series, the iodo derivative enables cross-coupling reactions under the mildest conditions (e.g., lower temperatures, lower catalyst loadings).
-
Strategic Advantage : This is the building block of choice when working with thermally sensitive substrates or when aiming to minimize reaction times and potential side reactions. Its high reactivity ensures efficient coupling where bromo- or chloro-pyridines might fail. The synthesis of such iodo-pyridines can often be achieved from the corresponding amine via a Sandmeyer-type reaction.[10]
-
Pseudohalogen and Boronate Alternatives
Beyond simple halogen exchange, pseudohalogens or a complete reversal of synthetic polarity with boronic esters offer powerful strategic options.
-
2-(Trifluoromethylsulfonyloxy)-5-fluoro-4-methoxypyridine (Triflate) : The triflate group (-OTf) is an excellent leaving group, with reactivity often comparable to or exceeding that of iodide.[11]
-
Strategic Advantage : Triflates are synthesized from the corresponding hydroxypyridines (or pyridones), which are often more readily accessible than their halogenated counterparts. This provides an alternative and sometimes more efficient route to a highly reactive coupling partner.
-
-
5-Fluoro-4-methoxy-pyridin-2-ylboronic Acid (or Pinacol Ester) : This alternative fundamentally reverses the roles in a Suzuki-Miyaura coupling. The pyridine moiety now acts as the nucleophilic partner, reacting with an electrophilic aryl or heteroaryl halide.
-
Strategic Advantage : This approach is invaluable when the desired coupling partner is a rare, complex, or expensive halide, and the pyridine fragment is relatively simple. While pyridyl boronic acids can be prone to decomposition, their pinacol esters are generally more stable and easier to handle, making them the preferred reagent.[12][13][14] Specialized catalyst systems have been developed to overcome the challenges associated with coupling heteroaryl boronates.[12][15]
-
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and representative reaction conditions for these building blocks to facilitate an informed selection.
Table 1: Comparative Properties of 2-Substituted-5-fluoro-4-methoxypyridine Analogs
| Building Block | C2-Leaving Group | Relative Reactivity in Cross-Coupling | Key Advantages | Potential Challenges |
| 2-Chloro- | -Cl | Low | Enables sequential, site-selective functionalization. | Requires more active (and often more expensive) catalyst systems. |
| 2-Bromo- | -Br | Medium | Good balance of reactivity and stability; widely applicable. | May not be reactive enough for challenging couplings. |
| 2-Iodo- | -I | High | Allows for milder reaction conditions; ideal for sensitive substrates. | Can be less stable; may lead to undesired side reactions if not controlled. |
| 2-Triflyloxy- | -OTf | High to Very High | High reactivity; accessible from corresponding pyridones. | Reagents for synthesis (e.g., triflic anhydride) are expensive and moisture-sensitive. |
| Boronic Ester | -B(pin) | N/A (Nucleophile) | Reverses synthetic polarity; useful when the halide partner is precious. | Prone to protodeboronation; can be challenging to couple efficiently.[12] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Pyridine Substrate (Electrophile) | Catalyst / Ligand | Base | Solvent System | Temperature (°C) | Representative Yield |
| 2-Chloro -Ar | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Good to Excellent |
| 2-Bromo -Ar | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent[16][17] |
| 2-Iodo -Ar | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 60-90 | Very Good to Excellent |
| 2-Triflyloxy -Ar | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80-100 | Very Good to Excellent |
Note: Conditions are generalized and may require optimization for specific substrates.
Visualizing Synthetic Strategy and Mechanisms
Diagrams are essential for conceptualizing complex chemical processes. The following visualizations depict a key catalytic cycle and a decision-making workflow for building block selection.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: Decision workflow for selecting the optimal pyridine building block.
Experimental Protocols
Adherence to rigorous, well-defined protocols is essential for reproducibility and success. The following are self-validating, generalized procedures for key transformations.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the coupling of a 2-halopyridine with an arylboronic acid.
-
Reaction Setup : To a dry Schlenk flask or microwave vial charged with a magnetic stir bar, add the 2-halopyridine (1.0 equiv.), the arylboronic acid or boronate ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and any additional ligand if required.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction is typically run at a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (4–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the C-N coupling of a 2-halopyridine with an amine.
-
Catalyst Pre-formation/Addition : To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%) and the phosphine ligand (e.g., Xantphos or RuPhos, 2–4 mol%).
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition : Under inert atmosphere, add the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5–2.0 equiv.), the 2-halopyridine (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction : Heat the mixture (typically 90–110 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography.
Conclusion
While this compound is a robust and versatile building block, a nuanced understanding of its alternatives provides a significant strategic advantage in modern organic synthesis. The choice between chloro-, bromo-, iodo-, and triflyloxy-pyridines allows for fine-tuning of reactivity to suit specific synthetic challenges, particularly in the context of sequential functionalization and substrate sensitivity. Furthermore, reversing polarity with pyridyl boronic esters opens up entirely different synthetic pathways. By carefully considering the comparative data and applying the robust protocols presented in this guide, researchers can optimize their synthetic routes, accelerate discovery, and more efficiently access novel and impactful chemical entities.
References
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-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (2023). ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. PubMed Central. [Link]
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. (2025). Benchchem.
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. [Link]
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Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). Benchchem.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ijrpsonline.com. [Link]
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Advancing Drug Discovery: The Significance of 2-Bromo-5-fluoropyridine in Medicinal Chemistry. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
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- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
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A Senior Application Scientist's Guide to Spectroscopic Structure Confirmation: The Case of 2-Bromo-5-fluoro-4-methoxypyridine
Introduction: Beyond the Molecular Formula
In the landscape of drug development and materials science, substituted pyridines are foundational scaffolds. Their utility, however, is predicated on absolute structural certainty. A molecule like 2-Bromo-5-fluoro-4-methoxypyridine (CAS 1256816-36-0) presents a classic analytical challenge: the potential for isomeric ambiguity.[1][2] The precise arrangement of the bromo, fluoro, and methoxy substituents around the pyridine ring dictates its steric and electronic properties, which in turn governs its reactivity and biological interactions.
Syntheses of such polysubstituted heterocycles can inadvertently yield a mixture of regioisomers. Relying solely on a single data point, such as a molecular weight from mass spectrometry, is insufficient and can lead to costly errors in downstream applications. This guide provides an in-depth, comparative framework for the unambiguous structure confirmation of this compound using a multi-technique spectroscopic approach. We will not only detail the expected spectral signature of the target molecule but also contrast it with a plausible, closely-related isomer, 4-Bromo-5-fluoro-2-methoxypyridine , to illustrate the power of comprehensive analysis in discerning subtle structural differences.
The Analytical Gauntlet: A Multi-Pronged Spectroscopic Approach
To achieve unequivocal structure confirmation, we must employ a suite of complementary analytical techniques. Each method probes a different aspect of the molecule's architecture, and together, they provide a self-validating system of evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The cornerstone of structure elucidation, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
-
Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecule's substructures.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Logical Workflow for Structure Verification
The process of confirming the structure of this compound and distinguishing it from isomers follows a logical progression. The workflow begins with mass spectrometry to confirm the mass and elemental formula, followed by a detailed NMR analysis to establish the precise connectivity of the atoms.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparative Spectroscopic Analysis
The following sections detail the predicted spectroscopic signatures for our target compound and its key isomer. These predictions are based on established principles of spectroscopy and data from analogous structures.[3][4][5][6]
Mass Spectrometry: The First Checkpoint
For both this compound and its isomer 4-Bromo-5-fluoro-2-methoxypyridine, the molecular formula is C₆H₅BrFNO. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 ratio, is the most telling feature.
-
Expected Observation: The mass spectrum will exhibit a characteristic molecular ion peak doublet (M⁺ and M+2) of nearly equal intensity.
-
Monoisotopic Mass (for ⁷⁹Br): 204.954 Da
-
Molecular Ion Peaks (m/z): A pair of peaks at approximately m/z 205 and 207 .
Trustworthiness: While MS confirms the elemental composition, it cannot distinguish between regioisomers, as they have identical masses. Therefore, MS serves as a preliminary check for purity and correct elemental formula but is insufficient for definitive structure confirmation.
¹H NMR Spectroscopy: Unveiling Proton Environments
Proton NMR is exceptionally powerful for distinguishing isomers due to its sensitivity to the local electronic environment and through-bond coupling between adjacent protons.
Target: this compound
-
H-3 Proton: This proton is coupled to the adjacent fluorine atom. We expect a doublet with a coupling constant (J-coupling) of approximately 2-4 Hz (⁴JHF). Its chemical shift will be downfield due to the influence of the adjacent nitrogen and bromine.
-
H-6 Proton: This proton is coupled to the fluorine at position 5. This will result in a doublet with a J-coupling of approximately 5-7 Hz (³JHF). This proton is adjacent to the nitrogen, placing it at the most downfield position.
-
-OCH₃ Protons: The methoxy group protons will appear as a sharp singlet around 3.9-4.1 ppm .
Isomer: 4-Bromo-5-fluoro-2-methoxypyridine
-
H-3 Proton: This proton is coupled to the adjacent fluorine atom. We expect a doublet with a J-coupling of approximately 2-4 Hz (⁴JHF).
-
H-6 Proton: This proton has no adjacent protons or fluorine atoms within a 3-bond range, so it should appear as a singlet (or a very small doublet due to long-range coupling). This is a critical differentiating feature.
-
-OCH₃ Protons: The methoxy group protons will appear as a sharp singlet , likely in a similar region (~3.9-4.1 ppm).
¹³C NMR Spectroscopy: The Carbon Skeleton Map
¹³C NMR, particularly with an appreciation for C-F coupling, provides definitive evidence for the substitution pattern. The magnitude of the C-F J-coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.
Target: this compound
-
C-5: Directly bonded to fluorine, this carbon will exhibit a large doublet with a ¹JCF of ~240-260 Hz .
-
C-4: Separated from fluorine by two bonds, this carbon (bearing the methoxy group) will show a smaller doublet (²JCF of ~20-25 Hz ).
-
C-6: Also separated from fluorine by two bonds, this carbon will show a doublet (²JCF of ~15-20 Hz ).
-
C-3: Separated by three bonds, showing a smaller doublet (³JCF of ~2-5 Hz).
-
C-2: The carbon bearing the bromine will be identifiable by its chemical shift and a small ³JCF coupling.
-
-OCH₃: A singlet around 56-58 ppm.
Isomer: 4-Bromo-5-fluoro-2-methoxypyridine
-
C-5: Directly bonded to fluorine, showing a large doublet (¹JCF of ~240-260 Hz ).
-
C-4: The carbon bearing the bromine will show a doublet due to two-bond coupling to fluorine (²JCF of ~20-25 Hz ).
-
C-6: This carbon will also exhibit a two-bond coupling to fluorine (²JCF of ~15-20 Hz ).
-
C-2: The carbon with the methoxy group will show a ³JCF coupling.
-
C-3: This carbon will show a ³JCF coupling.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorine-containing molecules.[7][8][9]
Target: this compound
-
The spectrum will show a single resonance.
-
This resonance will be a doublet of doublets , as the fluorine is coupled to both the H-3 and H-6 protons. The coupling constants will match those observed in the ¹H NMR spectrum (³JHF and ⁴JHF). The chemical shift for a fluorine on a pyridine ring is typically in the range of -100 to -140 ppm relative to CFCl₃.[10][11]
Isomer: 4-Bromo-5-fluoro-2-methoxypyridine
-
The spectrum will show a single resonance.
-
This resonance will be a doublet , as the fluorine is only strongly coupled to the H-3 proton. This simpler multiplicity is a key distinguishing feature from the target molecule.
Summary of Differentiating Spectroscopic Features
| Feature | Target: this compound | Isomer: 4-Bromo-5-fluoro-2-methoxypyridine |
| ¹H NMR (H-6) | Doublet (³JHF ≈ 5-7 Hz) | Singlet |
| ¹⁹F NMR | Doublet of Doublets | Doublet |
| ¹³C NMR (C-4) | Carbon with -OCH₃ shows ²JCF | Carbon with -Br shows ²JCF |
| ¹³C NMR (C-2) | Carbon with -Br shows ³JCF | Carbon with -OCH₃ shows ³JCF |
Standard Operating Protocols
The following protocols are provided as a guide for acquiring high-quality data for structure confirmation.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 15-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Scans: 16
-
Spectral Width: 16 ppm
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Acquisition:
-
Scans: 1024
-
Spectral Width: 250 ppm
-
Relaxation Delay: 2.0 s
-
-
¹⁹F NMR Acquisition:
-
Scans: 64
-
Spectral Width: 200 ppm
-
Relaxation Delay: 1.5 s
-
-
Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectra. Reference ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3] Reference ¹⁹F spectra to an external standard like CFCl₃ (0 ppm).
Protocol 2: Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer with a universal ATR sampling accessory.
-
Acquisition:
-
Scans: Co-add 32 scans.
-
Resolution: 4 cm⁻¹.
-
Range: 4000-400 cm⁻¹.
-
-
Data Processing: Record a background spectrum of the clean ATR crystal before the sample measurement. The instrument software will automatically subtract the background from the sample spectrum.[3] Key expected peaks include C-H stretching (~3000-3100 cm⁻¹), C=C/C=N stretching (~1400-1600 cm⁻¹), and C-O/C-F/C-Br fingerprint region vibrations.
Conclusion
The definitive structural confirmation of this compound is not achievable through a single analytical technique. It requires a methodical and comparative approach, integrating data from mass spectrometry and a full suite of NMR experiments (¹H, ¹³C, and ¹⁹F). By understanding the expected spectral signatures and, crucially, how they differ from those of plausible isomers, researchers can proceed with confidence in the structural integrity of their material. This rigorous validation is the bedrock of reproducible and reliable scientific advancement in the fields of chemical synthesis and drug discovery.
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National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluoropyridine. Retrieved from [Link]
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Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Bromo-5-fluorotoluene. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Bromo-5-fluorobenzyl bromide. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
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A Comparative Guide to LC-MS Methodologies for Monitoring 2-Bromo-5-fluoro-4-methoxypyridine Reactions
In the landscape of modern drug discovery and agrochemical development, 2-bromo-5-fluoro-4-methoxypyridine serves as a critical structural motif. Its presence in complex synthetic routes necessitates robust analytical oversight to ensure reaction efficiency, maximize yield, and control impurity profiles. Real-time monitoring of chemical transformations is paramount for rapid process optimization and informed decision-making. Among the array of analytical tools available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its unparalleled sensitivity, selectivity, and speed, making it the cornerstone technique for this application.[1]
This guide provides an in-depth comparison of various LC-MS strategies for monitoring reactions involving this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare performance against alternative techniques, offering researchers a comprehensive framework for developing self-validating and reliable analytical systems.
The Central Role of Chromatography in Reaction Analysis
The primary challenge in reaction monitoring is the separation of the target analyte from a complex mixture of starting materials, reagents, intermediates, byproducts, and the final product. The choice of chromatographic mode is therefore the most critical decision in method development.
Reversed-Phase (RP) Liquid Chromatography: The Workhorse
Reversed-phase chromatography is the most widely adopted mode in LC-MS due to its broad applicability and direct compatibility with electrospray ionization (ESI).[2][3] Separation is based on the hydrophobic interactions between the analytes and a nonpolar stationary phase (typically C18). For a moderately polar molecule like this compound, RP-LC is the logical starting point.
Causality of Method Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention, which is effective for separating the aromatic pyridine core from more polar or less retained species in the reaction mixture.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is used. Acetonitrile often provides better peak shapes and lower backpressure.[4] The addition of a small amount of an acid, like formic acid, is crucial. It serves to protonate the basic nitrogen on the pyridine ring, which prevents peak tailing caused by interaction with residual silanols on the silica support and enhances ionization efficiency for MS detection in positive mode.[4][5]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Alternative
While RP-LC is highly effective, it can struggle to retain very polar compounds, such as certain reagents or highly polar byproducts, which may elute in the solvent front. HILIC provides an orthogonal separation mechanism, making it an excellent complementary technique.[2][3] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, creating a water-enriched layer into which polar analytes can partition.
When to Choose HILIC:
-
When key polar impurities or starting materials are not retained by RP-LC.
-
To resolve co-eluting peaks observed in the RP-LC method.
-
The high organic content of the mobile phase can sometimes lead to enhanced ESI sensitivity.
Comparative Overview of Chromatographic Methods
| Feature | Reversed-Phase (RP) LC | Hydrophilic Interaction (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on analyte polarity and partitioning. |
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) |
| Mobile Phase | High aqueous to high organic gradient. | High organic to lower organic gradient. |
| Analyte Suitability | Nonpolar to moderately polar compounds. | Polar to very polar compounds. |
| Pros | Robust, versatile, excellent for a wide range of compounds. | Orthogonal to RP, good for polar analytes, can enhance ESI sensitivity. |
| Cons | Poor retention for very polar compounds. | Can have longer equilibration times, sensitive to mobile phase water content. |
Mass Spectrometry: The Key to Selective Detection
The mass spectrometer provides the detection specificity required to track individual components in a complex reaction mixture, even when chromatographically unresolved.
Selected Ion Monitoring (SIM): Targeted and Sensitive
In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the compounds of interest (e.g., starting material, product).[6] This approach dramatically increases sensitivity by maximizing the time the detector spends monitoring the target ions.
Multiple Reaction Monitoring (MRM): The Gold Standard for Quantification
For triple quadrupole instruments, MRM offers even greater selectivity and sensitivity than SIM.[7][8] A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This specific transition is highly unique to the target molecule, effectively filtering out chemical noise and matrix interference.[7]
Full Scan Mode: Unveiling the Unknown
In full scan mode, the mass spectrometer continuously scans a broad m/z range. While less sensitive than targeted modes, its power lies in its ability to detect unexpected intermediates and byproducts, providing a complete picture of the reaction.[6] When coupled with a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, full scan data can be used to determine the elemental composition of unknown peaks, greatly aiding in their identification.[6]
Comparative Overview of MS Detection Modes
| Feature | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) | Full Scan (with HRMS) |
| Principle | Monitors specific precursor ions. | Monitors specific precursor-to-product ion transitions. | Scans a wide m/z range to detect all ions. |
| Selectivity | Good | Excellent | Moderate (improves with resolution) |
| Sensitivity | Very Good | Excellent (Gold Standard) | Good |
| Primary Use | Targeted quantification. | High-sensitivity targeted quantification. | Impurity profiling, unknown identification. |
| Instrumentation | Single Quadrupole, Triple Quadrupole, Ion Trap, TOF, Orbitrap | Triple Quadrupole, Q-TOF, Q-Orbitrap | All MS instruments |
| Pros | High sensitivity, easy to set up. | Highest selectivity and sensitivity, reduces noise. | Detects all ionizable species, provides structural clues for unknowns. |
| Cons | Can be susceptible to isobaric interferences. | Requires method development for each compound. | Lower sensitivity than targeted modes. |
Experimental Protocols and Workflows
A robust analytical workflow is the foundation of reliable reaction monitoring. The following sections provide detailed, step-by-step protocols.
Workflow for LC-MS Reaction Monitoring
Caption: General workflow for reaction monitoring by LC-MS.
Protocol 1: Sample Preparation ("Dilute and Shoot")
This protocol is designed for speed and efficiency, minimizing sample handling.
-
Aliquot: At a designated time point, carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench & Dilute: Immediately quench the reaction by dispensing the aliquot into a pre-filled HPLC vial containing a large volume (e.g., 1.0 mL) of a 50:50 mixture of acetonitrile and water. This immediately stops the reaction and dilutes the sample 100-fold.
-
Vortex: Cap the vial and vortex thoroughly for 10 seconds to ensure homogeneity.
-
Filter (If Necessary): If the reaction mixture contains heterogeneous material, filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into a clean HPLC vial.
-
Analyze: The sample is now ready for injection into the LC-MS system.
Protocol 2: Standard Reversed-Phase (RP) LC-MS Method
This method is the recommended starting point for monitoring this compound reactions.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Standard dimensions for fast, high-efficiency separations. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes analyte protonation and good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for RP-LC. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridine nitrogen is readily protonated. |
| Acquisition Mode | SIM or MRM (Targeted); Full Scan (Screening) | Choose based on analytical goal (quantification vs. profiling). |
| Target Ions (SIM) | M+H⁺ m/z 207.9/209.9 (for this compound) | The bromine isotope pattern (¹⁹Br/⁸¹Br) provides a distinctive signature. |
| Ion Spray Voltage | +4500 V | Optimize for stable spray and maximum signal. |
| Source Temp. | 500 °C | Aids in desolvation of the ESI droplets. |
Alternative Analytical Techniques: A Comparative Outlook
While LC-MS is a superior technique, understanding its performance relative to other methods provides valuable context.
| Technique | Principle | Sensitivity | Selectivity | Throughput | Key Advantage | Key Limitation |
| LC-MS | Chromatographic separation followed by mass-based detection. | Excellent (pg-fg) | Excellent | High | Unmatched combination of sensitivity and selectivity for complex mixtures.[1] | Higher initial instrument cost. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Very Good | Excellent | High | Ideal for volatile, thermally stable small molecules.[9] | Potential for thermal degradation of labile or high MW compounds.[10][11] |
| NMR | Nuclear spin alignment in a magnetic field. | Low (mg-µg) | Excellent | Low | Provides definitive structural information without standards. | Low sensitivity, not suitable for trace analysis. |
| TLC | Separation on a plate based on polarity. | Moderate (ng) | Low | Very High | Rapid, inexpensive, good for quick qualitative checks. | Not quantitative, poor resolution for complex mixtures. |
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate LC-MS method.
Conclusion
For monitoring reactions involving this compound, a well-developed LC-MS method is indispensable. A reversed-phase approach using a C18 column coupled with positive mode ESI is the most robust and logical starting point. For routine quantitative analysis, a targeted MRM method will deliver the highest quality data, ensuring accuracy and precision. For investigational work, such as identifying novel process impurities, a full scan HRMS approach is invaluable. By understanding the principles behind each chromatographic and spectrometric choice, researchers can develop tailored, self-validating methods that provide critical insights into reaction kinetics, enabling efficient process development and ensuring the quality of the final product.
References
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Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link]
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Brominated flame retardants (BFRs). SCIEX. Available at: [Link]
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Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. Available at: [Link]
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Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]
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Xie, F., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
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Samanipour, M. R., et al. (2017). Development of Brominated Flame Retardants (BFRs) Analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) in Sewage Sludge Matrix. ResearchGate. Available at: [Link]
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Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches. ResearchGate. Available at: [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
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He, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
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Analysis of Pyridine. LabRulez LCMS. Available at: [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
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Gu, M., et al. (2013). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. PubMed. Available at: [Link]
-
Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. ResearchGate. Available at: [Link]
-
Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]
-
Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH. Available at: [Link]
-
Pro Tips for Method Development (LC-MS/MS 101). SCIEX. (2023). YouTube. Available at: [Link]
-
de Bruijn, M. A., et al. (2020). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. Journal of Chromatography B. Available at: [Link]
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Vilkov, A., et al. (2011). Pulsed Multiple Reaction Monitoring Approach to Enhancing Sensitivity of a Tandem Quadrupole Mass Spectrometer. Analytical Chemistry. Available at: [Link]
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Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
-
Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
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Imaoka, T., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
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3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate. Available at: [Link]
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meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]
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Comparative Guide to Palladium Catalysts for the Functionalization of 2-Bromo-5-fluoro-4-methoxypyridine
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated pyridines serve as indispensable building blocks. Among these, 2-Bromo-5-fluoro-4-methoxypyridine is a particularly valuable scaffold due to its unique electronic properties and multiple points for diversification. The strategic functionalization of this molecule, primarily through palladium-catalyzed cross-coupling reactions, allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
The inherent challenge in the cross-coupling of 2-halopyridines lies in the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst deactivation and diminished reaction efficiency.[1][2] This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection to overcome these challenges and achieve optimal reaction outcomes.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst and associated ligands is critical, as it directly influences the rates of these elementary steps and the overall efficiency of the reaction.
Performance Comparison of Palladium Catalysts
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom can influence the reactivity of the substrate. Below is a comparative summary of commonly employed palladium catalysts.
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Commercially available, well-established. | Can be sensitive to air and moisture; may require higher temperatures.[4] |
| Pd(dppf)Cl₂ | dppf | 1-3 | Robust, air-stable, and effective for a broad range of substrates, including heteroaryl halides.[5][6][7] | Can be more expensive than simpler catalysts. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, RuPhos) | Biaryl phosphines | 0.5-2 | High catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. Effective for challenging substrates.[8] | Ligands can be costly. |
| Pd(OAc)₂ with P(t-Bu)₃ | Tri(tert-butyl)phosphine | 1-2 | Highly active for the coupling of aryl chlorides and bromides at room temperature.[9] | P(t-Bu)₃ is air-sensitive. |
In-Depth Analysis of Catalyst Systems
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Rationale: Pd(PPh₃)₄ is a widely used, classical palladium(0) catalyst for Suzuki-Miyaura couplings.[10] Its utility stems from its ready availability and extensive documentation in the literature. The four triphenylphosphine ligands stabilize the palladium(0) center, but can also lead to slower reaction rates due to steric hindrance.
Causality of Experimental Choices: For substrates like this compound, higher reaction temperatures are often necessary to promote the dissociation of a phosphine ligand and generate the active 14-electron catalytic species. The choice of a moderately strong inorganic base like potassium carbonate is common to facilitate the transmetalation step without promoting significant protodeboronation of the boronic acid.[1]
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂
Rationale: Pd(dppf)Cl₂ is a pre-catalyst that is readily reduced in situ to the active palladium(0) species. The dppf ligand is a bidentate phosphine with a large bite angle, which is believed to prevent the formation of inactive palladium dimers and accelerate the rate of reductive elimination.[11] This catalyst has demonstrated broad applicability for the coupling of heteroaryl halides.[5][6][7]
Causality of Experimental Choices: The robustness of Pd(dppf)Cl₂ allows for a wider range of reaction conditions. The use of bases such as cesium carbonate or potassium phosphate is often favored as they are effective in promoting transmetalation while minimizing side reactions. The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane and water, is crucial for dissolving both the organic and inorganic reagents.[2]
Palladium(II) Acetate with Buchwald Ligands
Rationale: The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling reactions.[8] Ligands such as SPhos and RuPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling even challenging substrates under mild conditions.[8] The steric bulk of these ligands is thought to promote the reductive elimination step, while their electron-donating nature facilitates the oxidative addition.
Causality of Experimental Choices: The high activity of these catalyst systems often allows for lower catalyst loadings and room temperature reactions. Stronger, non-aqueous bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are frequently employed to achieve high yields, particularly in challenging couplings.[8] Anhydrous solvents such as toluene or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and Pd(dppf)Cl₂.[2]
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the success of the reaction. For routine couplings with simple arylboronic acids, traditional catalysts like Pd(PPh₃)₄ can provide good results. However, for more challenging substrates or when milder reaction conditions are desired, more advanced catalyst systems are recommended. Pd(dppf)Cl₂ offers a robust and versatile option with broad substrate scope. For the most demanding transformations, catalyst systems based on Buchwald ligands often provide the highest efficiency and yields. Researchers should consider the specific requirements of their synthesis, including cost, scale, and the nature of the coupling partners, when selecting the optimal catalyst system.
References
- Benchchem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
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Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
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ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
-
Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Retrieved from [Link]
-
ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
-
University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylpyridine.
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
- Benchchem. (n.d.). Comparative Study of Catalysts for 2-Bromo-5-chlorophenol Reactions: A Guide for Researchers.
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning Jessica Xu. Retrieved from [Link]
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- 7. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
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- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Bromo-5-fluoro-4-methoxypyridine in Synthesis
For researchers and chemical process developers, the choice of a starting material is a critical decision that reverberates through the entire synthetic route, influencing everything from reaction efficiency to the final cost of goods. 2-Bromo-5-fluoro-4-methoxypyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with its chloro-analogue to inform strategic decisions in the laboratory and during scale-up.
The "Buy" Decision: Commercial Availability and Cost
The most immediate factor in any synthetic plan is the cost and availability of starting materials. This compound is a specialty chemical, and its price reflects the complexity of its synthesis. A market survey of suppliers provides a clear picture of the investment required for procurement.
Table 1: Commercial Pricing for this compound
| Supplier | Catalog Number | Quantity | Purity | Price (GBP) | Price per Gram (GBP) |
| Apollo Scientific | PC251349 | 100 mg | 98% | £25.00 | £250.00 |
| Apollo Scientific | PC251349 | 250 mg | 98% | £41.00 | £164.00 |
| Apollo Scientific | PC251349 | 1 g | 98% | £102.00 | £102.00 |
| Apollo Scientific | PC251349 | 5 g | 98% | £467.00 | £93.40 |
| Apollo Scientific | PC251349 | 25 g | 98% | £1,764.00 | £70.56 |
Note: Prices are based on data from early 2026 and are subject to change. Bulk pricing typically reduces the cost per gram significantly.[3]
The high cost, particularly at smaller scales, necessitates a careful evaluation of its performance benefits versus those of less expensive alternatives. This is where a "make vs. buy" analysis and a direct performance comparison become crucial.
The "Make" Decision: A Plausible Synthetic Route
For larger quantities or when commercial sources are unavailable, in-house synthesis is an alternative. While a specific, validated synthesis for this compound is not widely published, a reliable route can be proposed based on established transformations of substituted pyridines.[4][5] A common and effective method involves a Sandmeyer-type reaction starting from the corresponding aminopyridine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a representative procedure adapted from methods for analogous compounds and should be optimized for this specific substrate.[4][6]
Materials and Reagents:
-
4-Methoxy-5-fluoropyridin-2-amine
-
Hydrobromic Acid (48% aqueous solution)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-Methoxy-5-fluoropyridin-2-amine (1.0 eq) in 48% HBr (5-7 eq).
-
Cool the solution to -5 °C to 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0 °C. The formation of a diazonium salt intermediate is typically observed.
-
Stir the resulting suspension at this temperature for 30-45 minutes.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a suspension of CuBr (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt suspension from the previous step to the CuBr suspension. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize by slowly adding saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Cost-Benefit of In-House Synthesis: This multi-step process involves significant costs related to starting materials, solvents, labor, and waste disposal. While potentially cheaper per gram at a very large scale, it is often less economical for the quantities used in typical research and discovery campaigns compared to direct procurement.
Performance in Action: A Head-to-Head Comparison
The primary utility of aryl bromides in synthesis is their participation in cross-coupling reactions. The choice between a bromo- and a chloro-substituted pyridine is a classic cost-versus-reactivity dilemma. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in the rate-limiting oxidative addition step of many catalytic cycles.
Alternative Analyzed: 2-Chloro-5-fluoro-4-methoxypyridine. This compound is generally less expensive to purchase or synthesize than its bromo counterpart.[7][8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. The performance difference between the bromo and chloro reagents in this reaction is illustrative of the trade-offs involved.
Caption: The Suzuki-Miyaura catalytic cycle.
Causality Behind Performance:
-
Oxidative Addition: The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This allows the oxidative addition of the bromo-pyridine to the Pd(0) catalyst to occur under much milder conditions (lower temperatures, shorter times) and with less specialized, electron-rich ligands. The chloro-analogue often requires higher temperatures and more sophisticated (and expensive) catalyst systems to achieve comparable reaction rates.
-
Cost Implications: The higher reactivity of the bromo-compound can lead to cost savings through:
-
Reduced catalyst loading.
-
Lower energy consumption (milder conditions).
-
Increased throughput (faster reactions).
-
Higher and more consistent yields, reducing the need for extensive purification or rework.
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reagents:
-
Aryl Halide (2-Bromo- or 2-Chloro-5-fluoro-4-methoxypyridine, 1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture with stirring to the target temperature (typically 80-90 °C for the bromo-compound, 100-120 °C for the chloro-compound).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
The Verdict: A Decision-Making Framework
The choice between 2-bromo- and 2-chloro-5-fluoro-4-methoxypyridine is not absolute but depends entirely on the context and priorities of the project.
Table 2: Comparative Analysis of Bromo- vs. Chloro-Pyridine
| Feature | This compound | 2-Chloro-5-fluoro-4-methoxypyridine |
| Reactivity | High: Facile oxidative addition. | Moderate: Requires more forcing conditions. |
| Procurement Cost | High: More expensive per gram.[3] | Low: Generally more economical. |
| Reaction Conditions | Milder temperatures, shorter times. | Higher temperatures, longer times. |
| Catalyst System | Standard catalysts/ligands are often sufficient. | Often requires specialized, electron-rich ligands. |
| Ideal Use Case | Discovery, medicinal chemistry, rapid iteration. | Process development, large-scale manufacturing. |
digraph "Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Project Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Scale [label="What is the scale of the synthesis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Priority [label="Is speed/yield more critical than\nraw material cost?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Process [label="Is process optimization\nfor a cheaper starting material feasible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Use_Bromo [label="Use 2-Bromo-\n5-fluoro-4-methoxypyridine", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124", width=3.5]; Use_Chloro [label="Use 2-Chloro-\n5-fluoro-4-methoxypyridine", shape=box, style="rounded,filled", fillcolor="#FCE8E6", fontcolor="#202124", width=3.5];
Start -> Q_Scale; Q_Scale -> Q_Priority [label=" Small Scale\n (Discovery/MedChem)"]; Q_Scale -> Q_Process [label=" Large Scale\n (Process/Manufacturing)"];
Q_Priority -> Use_Bromo [label="Yes"]; Q_Priority -> Use_Chloro [label="No"];
Q_Process -> Use_Chloro [label="Yes"]; Q_Process -> Use_Bromo [label="No"]; }
Caption: Decision workflow for selecting the appropriate pyridine building block.
Conclusion
This compound is a valuable but costly reagent. Its high reactivity makes it the superior choice for early-stage research and discovery, where speed, reliability, and high yields are paramount to accelerating project timelines. The higher initial purchase price is often offset by savings in time, catalyst costs, and energy.
Conversely, for large-scale manufacturing where the cost of raw materials is a dominant factor, the less expensive 2-chloro-analogue becomes a more attractive option. The trade-off is the necessary investment in process optimization—developing more active catalyst systems and tolerating more forcing reaction conditions—to overcome its inherent lower reactivity. Ultimately, a thorough understanding of both the chemistry and the project's economic drivers will guide the discerning scientist to the most logical and cost-effective choice.
References
-
Dana Bioscience. 2-Bromo-5-(2-fluoroethoxy)-4-methylpyridine 250mg. [Link]
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde. [Link]
-
PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents.
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Journal of Applicable Chemistry. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]
- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
ResearchGate. 4‐Methoxypyridine N‐oxide. [Link]
-
NIH National Library of Medicine. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. [Link]
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A Researcher's Guide to the Efficacy of 2-Bromo-5-fluoro-4-methoxypyridine Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to form key interactions with biological targets have cemented its role in a significant portion of FDA-approved drugs. The strategic functionalization of the pyridine ring with moieties such as halogens and methoxy groups can further enhance a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.
This guide provides a comprehensive framework for comparing the efficacy of derivatives synthesized from the versatile building block, 2-Bromo-5-fluoro-4-methoxypyridine. While direct comparative studies on derivatives of this specific starting material are not yet prevalent in the public domain, we will leverage a detailed case study of a closely related scaffold, 2-Bromo-5-methoxypyridine, to illustrate the principles and methodologies for evaluating novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of substituted pyridines.
The Rationale for Derivatization: A World of Therapeutic Possibilities
The this compound scaffold is a promising starting point for the synthesis of novel drug candidates. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl substituents.[1][2] This enables the exploration of diverse chemical space to optimize interactions with the target protein. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] The methoxy group at the 4-position can also influence the molecule's electronic properties and provide a potential site for metabolic modification.[3]
Derivatives of this scaffold are of particular interest in the development of kinase inhibitors. The pyridine core can mimic the adenine region of ATP and form crucial hydrogen bonds with the hinge region of the kinase active site.[4] By systematically modifying the substituents on the pyridine ring, it is possible to fine-tune the potency and selectivity of these inhibitors.
Case Study: Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
To illustrate the process of synthesizing and evaluating the efficacy of derivatives from a substituted bromopyridine, we will examine a study by Gong et al. (2023) on a series of sulfonamide methoxypyridine derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[5][6] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[5]
Synthetic Strategy: From a Simple Scaffold to Complex Molecules
The synthesis of the target compounds in the aforementioned study originated from 5-bromo-2-methoxypyridin-3-amine, a derivative of 2-Bromo-5-methoxypyridine.[5] The general synthetic route involved a multi-step process, with the key transformations being sulfonamide formation and a Suzuki coupling reaction to introduce various aryl and heteroaryl moieties.[5]
Experimental Protocol: General Procedure for the Synthesis of Sulfonamide Methoxypyridine Derivatives [5]
-
Sulfonamide Formation: A solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine is treated dropwise with a substituted benzenesulfonyl chloride at room temperature and stirred for 24 hours. The solvent is then evaporated, and the residue is purified to yield the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate.
-
Miyaura Borylation: The sulfonamide intermediate from the previous step is subjected to a Miyaura borylation reaction to convert the bromo-substituent into a boronic ester.
-
Suzuki Coupling: The resulting boronic ester is then coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base to yield the final products.
-
Characterization: The structures of all synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the points of inhibition by the novel compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate, and ATP to a reaction buffer. The test compounds are added at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion: A Path Forward for Novel Pyridine Derivatives
The derivatization of the this compound scaffold holds significant promise for the discovery of novel therapeutic agents. While direct comparative efficacy data for derivatives of this specific starting material is still emerging, the principles and methodologies outlined in this guide, exemplified by the case study of closely related sulfonamide methoxypyridine derivatives, provide a clear roadmap for researchers in the field.
By leveraging versatile synthetic strategies, such as the Suzuki-Miyaura coupling, and conducting rigorous in vitro and cellular assays, it is possible to systematically explore the structure-activity relationships of novel pyridine derivatives and identify promising candidates for further development. The continued exploration of this chemical space is a valuable endeavor in the ongoing quest for more effective and safer medicines.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancing Drug Discovery: The Significance of 2-Bromo-5-fluoropyridine in Medicinal Chemistry. Retrieved from [Link]
- Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2754.
-
MySkinRecipes. (n.d.). 2-Bromo-5-fluoro-3-methoxypyridine. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]
-
Gong, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Retrieved from [Link]
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- 2. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating a Challenging Synthetic Landscape: A Comparative Guide to 2-Bromo-5-fluoro-4-methoxypyridine and Its Surrogates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and agrochemical synthesis, the selection of the right starting material is a critical decision that profoundly influences the trajectory of a research and development program. Halogenated pyridines are a cornerstone of modern synthesis, offering a versatile platform for the construction of complex molecular architectures. Among these, 2-Bromo-5-fluoro-4-methoxypyridine presents an intriguing, albeit challenging, building block. This guide provides a comprehensive analysis of the synthetic utility of this compound, addresses the current scarcity of its specific application data in peer-reviewed literature, and offers a comparative look at a closely related and more extensively documented analogue: 2-Bromo-5-fluoropyridine . By examining the applications and experimental data of this surrogate, we can infer the potential and challenges of its 4-methoxy counterpart.
The Promise and Peculiarity of this compound
The structure of this compound suggests significant potential as a synthetic intermediate. The bromine atom at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring, potentially enhancing metabolic stability and influencing binding interactions of the final molecule. The methoxy group at the 4-position further alters the electronics and can offer an additional point for chemical modification or interaction.
Despite these promising features, a comprehensive review of the scientific literature reveals a notable absence of specific, published applications for this compound. While it is commercially available and undoubtedly utilized in proprietary drug discovery programs, the lack of public data necessitates a comparative approach to understand its likely reactivity and potential applications.
A Tale of Two Pyridines: A Comparative Analysis with 2-Bromo-5-fluoropyridine
To provide a data-driven guide, we will turn our attention to the closely related analogue, 2-Bromo-5-fluoropyridine. This molecule shares the key 2-bromo and 5-fluoro substitutions, making it an excellent surrogate for understanding the synthetic behavior of the target molecule.
Core Applications in Medicinal Chemistry
2-Bromo-5-fluoropyridine is a versatile building block, primarily employed in the synthesis of compounds targeting the central nervous system and other therapeutic areas.[1] A notable application is in the development of antagonists for the metabotropic glutamate receptor 5 (mGluR5), which are implicated in conditions such as neuropathic pain, anxiety, and depression.[1][2] The pyridine core, modified with fluorine, is a common scaffold in molecules designed for neurological targets.[1]
Performance in Key Cross-Coupling Reactions
The synthetic utility of 2-Bromo-5-fluoropyridine is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. 2-Bromo-5-fluoropyridine readily participates in Suzuki couplings with various boronic acids to produce 2-aryl-5-fluoropyridines.[2] These reactions are fundamental for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. 2-Bromopyridines, including 2-Bromo-5-fluoropyridine, are effective substrates in this reaction, yielding a diverse range of aminopyridine derivatives.[3][4]
Experimental Data & Protocols: A Focus on 2-Bromo-5-fluoropyridine
The following sections provide representative experimental protocols and data for the key reactions of 2-Bromo-5-fluoropyridine, offering a practical guide for its application and, by extension, a predictive framework for the reactivity of this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoropyridines
The Suzuki-Miyaura coupling provides a robust method for the arylation of the pyridine core.
Table 1: Representative Conditions and Yields for the Suzuki Coupling of 2-Bromo-5-fluoropyridine
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [5] |
| 4-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 85-95 | [6] |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ | RuPhos | K₃PO₄ | n-Butanol | 100 | ~90 | [6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried flask, add 2-Bromo-5-fluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., dioxane/water 4:1) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for reaction efficiency. Ligands like SPhos and RuPhos are often used for challenging couplings due to their electron-rich and bulky nature, which promotes the catalytic cycle.[6]
-
Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle.[7] A mixed solvent system, often including water, can aid in the dissolution of the base and facilitate the reaction.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Aryl/Alkyl-5-fluoropyridin-2-amines
The Buchwald-Hartwig amination provides access to a wide range of substituted aminopyridines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 85-95 | [8] |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 80-90 | [3] |
| Benzylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | Dioxane | 80 | 75-85 | [9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv).
-
2-Bromo-5-fluoropyridine (1.0 equiv) and the amine (1.2 equiv) are added, followed by the solvent (e.g., toluene).
-
The reaction vessel is sealed and heated to 80-110 °C with stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos and BrettPhos are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition, especially with less reactive amines.[9]
-
Base Strength: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is typically required to deprotonate the amine and form the active palladium-amido intermediate.[3]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Projecting the Performance of this compound
Based on the established reactivity of 2-Bromo-5-fluoropyridine, we can make informed predictions about the synthetic performance of this compound. The electron-donating methoxy group at the 4-position is expected to increase the electron density of the pyridine ring compared to its non-methoxylated counterpart. This electronic perturbation can have several consequences:
-
Suzuki-Miyaura Coupling: The increased electron density on the pyridine ring might slightly decrease the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. However, this effect is generally modest, and successful Suzuki couplings are still highly probable, likely requiring similar catalytic systems to those used for 2-Bromo-5-fluoropyridine.
-
Buchwald-Hartwig Amination: The electronic effect of the methoxy group is also expected to be minor in the context of Buchwald-Hartwig amination. The choice of a potent catalytic system with an appropriate bulky, electron-rich phosphine ligand will remain the dominant factor for achieving high yields.
Alternative Building Blocks: A Strategic Consideration
Table 3: Comparison of Alternative Building Blocks
| Building Block | Key Features | Advantages | Disadvantages |
| 2-Chloro-5-fluoro-4-methoxypyridine | C-Cl bond instead of C-Br | Potentially lower cost | Less reactive in cross-coupling, may require more forcing conditions |
| 2,4-Dibromo-5-fluoropyridine | Two reactive bromine sites | Allows for sequential, regioselective functionalization | May require careful control of reaction conditions to achieve selectivity |
| 5-Fluoro-4-methoxypyridin-2-ol | Hydroxyl group can be converted to a triflate | Triflate is an excellent leaving group for cross-coupling | Requires an additional synthetic step |
The choice of an alternative will depend on a careful analysis of the overall synthetic strategy, cost, and the desired reactivity profile.
Conclusion
While the specific applications of this compound remain largely within the realm of proprietary research, its structural features strongly suggest its utility as a valuable intermediate in the synthesis of complex, biologically active molecules. By drawing parallels with the well-documented applications of its close analogue, 2-Bromo-5-fluoropyridine, we can confidently predict its successful application in key synthetic transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers and drug development professionals, the strategic use of such fluorinated pyridine building blocks, whether the target molecule or a suitable alternative, will continue to be a powerful approach in the quest for novel therapeutics and agrochemicals. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for navigating this challenging but rewarding area of chemical synthesis.
References
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- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoro-4-methoxypyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Bromo-5-fluoro-4-methoxypyridine. As a substituted halogenated pyridine, this compound requires meticulous management to ensure laboratory safety and environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards.
Section 1: Hazard Assessment & Regulatory Classification
This compound is a halogenated organic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structural components—a brominated and fluorinated pyridine ring—firmly place it within a well-understood class of hazardous chemicals. Data from structurally similar compounds indicate it should be handled as a hazardous substance with potential for acute toxicity if swallowed, inhaled, or in contact with skin, as well as being a skin and eye irritant.[1][2][3][4]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste streams containing halogenated organic compounds are often classified as hazardous.[5][6] Specifically, spent halogenated solvents are designated with "F" codes (e.g., F001, F002), and pyridine itself is a listed hazardous waste (EPA code D038 and U196).[7][8] Therefore, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.
Table 1: Presumed Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Note: This profile is based on data from analogous compounds such as 2-Bromo-5-fluoropyridine and 3-Bromo-5-fluoro-2-methoxypyridine.[4][9]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity—including for disposal—the correct PPE is mandatory. The rationale is to create a complete barrier against chemical exposure through inhalation, ingestion, or skin/eye contact.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when a splash hazard exists. | Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | Prevents skin absorption, which is a primary route of exposure for this class of compounds.[1][10] |
| Body Protection | A flame-retardant lab coat and chemically resistant apron. Ensure clothing fully covers exposed skin. | Protects against accidental skin contact and prevents contamination of personal clothing.[1][10] |
| Respiratory Protection | All handling and disposal operations should be conducted within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors.[2] |
Section 3: Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. Cross-contamination of waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs.[11] Halogenated organic waste is typically disposed of via high-temperature incineration, a process that is incompatible with many other waste types.[12][13]
Step-by-Step Waste Collection Procedure:
-
Obtain a Designated Waste Container: Use a clearly labeled, compatible container for "Halogenated Organic Waste." Polyethylene or glass containers are typically appropriate.[14][15] The container must have a secure, tight-fitting lid.[10][16]
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" tag.[15] Clearly write the full chemical name: "Waste this compound" and list any solvents used. Do not use abbreviations.[16]
-
Segregate at the Source: As waste is generated, add it directly to the designated halogenated waste container.
-
Maintain Incompatibility Separation: NEVER mix halogenated waste with:
-
Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[15][16] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet, and within secondary containment to mitigate spills.[14][15]
Caption: Waste segregation decision workflow for halogenated compounds.
Section 4: Spill Management Protocol
Accidental spills require an immediate and correct response to prevent exposure and environmental contamination.
For Small, Manageable Spills (Cleanable within 10 minutes by trained personnel):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as halogenated hazardous waste.
-
Dispose: Seal and label the container of cleanup debris as "Hazardous Waste" and manage it according to the protocol in Section 3.[15][16]
For Large Spills or Spills of Unknown Nature:
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department and emergency services (e.g., 911).[15][16]
-
REPORT: Provide details of the spilled chemical, quantity, and location from a safe distance.
-
DO NOT ATTEMPT TO CLEAN: Allow only trained emergency responders to handle large spills.
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Personal protective equipment for handling 2-Bromo-5-fluoro-4-methoxypyridine
Comprehensive Safety & Handling Guide for 2-Bromo-5-fluoro-4-methoxypyridine
Immediate Safety Briefing: Core Hazards & Essential Precautions
This compound is classified as a hazardous chemical. Based on data from structurally similar compounds, it should be treated as harmful if swallowed, inhaled, or in contact with skin.[1][2] It is expected to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][3]
Your immediate actions before handling must include:
-
Engineering Controls : All manipulations must occur within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves, and chemical safety goggles.
-
Emergency Readiness : Know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.
The following guide will elaborate on these points, providing the causal logic behind each recommendation to build a self-validating system of safety in your laboratory.
In-Depth Hazard Analysis & Risk Mitigation Strategy
The molecular structure of this compound—featuring a pyridine ring with halogen and methoxy substituents—is indicative of its reactivity and potential toxicity. The primary routes of exposure are inhalation, dermal contact, and ocular contact.
-
Inhalation Hazard : Halogenated pyridines can be volatile and their vapors or aerosols are irritants to the respiratory system.[1][3] The causality is straightforward: these small, reactive molecules can easily penetrate deep into the respiratory tract, causing inflammation and irritation. Therefore, the primary engineering control is a properly functioning chemical fume hood to maintain airborne concentrations well below any potential exposure limits.[4][5]
-
Dermal & Ocular Hazard : The compound is classified as a skin and serious eye irritant.[1] Contact with the skin can lead to local irritation, while eye contact can result in significant damage.[1] The lipophilic nature of such aromatic compounds allows for potential absorption through the skin, leading to systemic toxicity. This is why a multi-layered approach to PPE is critical—not just as a barrier, but as a system to prevent any contact.
Personal Protective Equipment (PPE) Specification
A comprehensive PPE plan is your first and most critical line of defense.[6] Do not rely on a single piece of equipment; use a coordinated system as detailed below.
| Protection Type | Specific Recommendations | Rationale & Causality |
| Eye & Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a risk of splashing (e.g., during transfers of larger quantities or reactions under pressure).[5] | Protects against splashes and vapors that can cause severe, irreversible eye damage. The pyridine nucleus and its substituents can be highly corrosive to sensitive ocular tissues.[1] |
| Hand Protection | Wear chemically resistant gloves. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene are recommended. Always inspect gloves for tears or punctures before use.[7] | Provides a critical barrier against dermal absorption. Pyridine derivatives can permeate standard latex or thin nitrile gloves over time. The correct glove material prevents the compound from contacting the skin, mitigating the risk of local irritation and systemic toxicity.[1][7] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is required. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is advised. | Protects underlying clothing and skin from accidental splashes and spills. The flame-retardant property is a crucial precaution as many organic compounds are flammable.[8] |
| Respiratory Protection | Not typically required when all operations are conducted within a certified chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensures that any vapors that might escape the primary containment (fume hood) are not inhaled, protecting the respiratory tract from irritation and potential long-term damage.[1][5] |
Standard Operating Protocol: Safe Handling Workflow
This protocol outlines the necessary steps to handle this compound safely from receipt to use.
Step-by-Step Handling Procedure:
-
Preparation : Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.
-
Don PPE : Put on all required PPE as specified in the table above.
-
Chemical Retrieval : Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.
-
Dispensing : Inside the fume hood, carefully open the container. Use appropriate tools (e.g., spatula for solids, pipette for liquids) to transfer the required amount to your reaction vessel. Keep the container opening pointed away from your breathing zone.
-
Secure & Store : Tightly close the primary container.[1][9] Wipe it down with a damp cloth to remove any external contamination before returning it to its designated storage area. Recommended storage is in a cool, dry, well-ventilated place, away from strong oxidizing agents and protected from light.[1][9]
-
Post-Handling : After completing the experimental work, decontaminate all equipment and the work surface within the fume hood.
-
Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[10]
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Response & First Aid Protocol
Immediate and correct action is critical in an emergency.[6]
Step-by-Step Emergency Procedures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[1][3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Call a poison control center or doctor immediately for treatment advice.[1]
-
Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill : Evacuate the laboratory immediately and alert others. Close the lab door and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
Emergency Response Flow Diagram
Caption: Decision tree for exposure to this compound.
Decontamination & Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.[6]
-
Waste Classification : As a halogenated organic compound, this compound and any materials contaminated with it are considered hazardous waste.[12]
-
Waste Collection :
-
Solid Waste : Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions containing the compound should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Protocol : All waste must be disposed of through your institution's licensed hazardous waste disposal program.[1] The most common method for such compounds is high-temperature incineration.[12] Never dispose of this chemical down the drain or in regular trash.
References
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
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ResearchGate. (2022). How to quench Pyridine?[Link]
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University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]
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Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
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Royal Society of Chemistry. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. [Link]
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National Institutes of Health. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. [Link]
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Kanto Chemical Co., Inc. (2023). Safety Data Sheet: Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
